Naphthalene-1-carbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240970. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
naphthalene-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398372 | |
| Record name | naphthalene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-10-1 | |
| Record name | 1-Naphthalenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 240970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240970 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-1-carbothioamide | |
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| Record name | 20300-10-1 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Naphthalene-1-carbothioamide
Abstract: This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of Naphthalene-1-carbothioamide, a key intermediate in medicinal chemistry and materials science. Thioamides, as isosteres of amides, play a crucial role in drug design, offering unique physicochemical properties. This document outlines a robust and efficient synthetic protocol starting from 1-naphthonitrile, delving into the mechanistic underpinnings of the transformation. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity confirmation of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the preparation and validation of this important molecular scaffold.
Introduction: The Significance of the Thioamide Moiety
Thioamides are versatile functional groups that serve as crucial building blocks in organic synthesis and are integral components of numerous biologically active compounds.[1] Their importance stems from their role as bioisosteres of amides, where the substitution of the amide oxygen with sulfur profoundly alters the molecule's electronic properties, hydrogen bonding capacity, steric profile, and metabolic stability. This compound (C₁₁H₉NS), a thioamide derivative of the naphthalene ring system, represents a scaffold of significant interest.[2][3] The naphthalene core is a prevalent feature in many pharmaceutical agents, and its functionalization with a carbothioamide group opens avenues for the development of novel therapeutic agents, fungicides, and herbicides.[1] This guide provides an expert-level walkthrough of a reliable synthetic route and a rigorous characterization cascade for this compound.
Synthesis of this compound
Rationale for Synthetic Route Selection
The conversion of nitriles to primary thioamides is a fundamental transformation in organic chemistry. Several methods exist, including reactions with phosphorus pentasulfide (Lawesson's reagent), or the direct addition of hydrogen sulfide (H₂S).[4][5] While effective, these methods often involve hazardous reagents, high pressures, or harsh conditions.
A superior strategy for aromatic nitriles involves the use of a hydrogen sulfide surrogate, which offers a milder, safer, and more experimentally convenient approach. The selected protocol utilizes sodium hydrosulfide (NaSH) in the presence of magnesium chloride (MgCl₂) in a polar aprotic solvent like dimethylformamide (DMF).[1] This method is advantageous as it proceeds in high yields at room temperature and avoids the need to handle highly toxic gaseous hydrogen sulfide directly.[1] The Lewis acidity of Mg²⁺ is believed to activate the nitrile group towards nucleophilic attack by the hydrosulfide ion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
1-Naphthonitrile
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethanol
-
Deionized water
-
Round-bottom flask, magnetic stirrer, filtration apparatus, standard laboratory glassware
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthonitrile (5.0 mmol, 1.0 eq.).
-
Add anhydrous dimethylformamide (25 mL) to dissolve the nitrile.
-
To the stirred solution, add magnesium chloride hexahydrate (5.5 mmol, 1.1 eq.) followed by sodium hydrosulfide hydrate (10.0 mmol, 2.0 eq.).[1]
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold deionized water.
-
Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 5-6, promoting the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid on the filter paper thoroughly with deionized water (3 x 30 mL) to remove residual salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
-
Dry the purified crystals under vacuum to a constant weight.
-
Physicochemical and Structural Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system of analysis.
Characterization Workflow Diagram
Caption: Logic flow for the structural characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
3.2.1 ¹H NMR Analysis: The ¹H NMR spectrum confirms the number and environment of protons. For this compound, the spectrum is expected to show two main regions. The aromatic region will display a series of complex multiplets corresponding to the seven protons on the naphthalene ring system, typically between δ 7.5 and 8.5 ppm.[6][7] A key diagnostic signal is a broad singlet in the downfield region (typically δ > 9.0 ppm), which corresponds to the two exchangeable protons of the primary thioamide (-NH₂) group.
-
3.2.2 ¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon skeleton. The most characteristic signal is the highly deshielded carbon of the thiocarbonyl group (C=S), which is expected to appear at approximately δ 200 ppm. The ten carbons of the naphthalene ring will produce a set of signals in the aromatic region (δ 120-140 ppm).[8][9]
| Table 1: Predicted NMR Data for this compound | |
| Analysis | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | ~ 9.5 - 10.0 (broad singlet, 2H, -NH₂ ) |
| ~ 7.5 - 8.5 (multiplets, 7H, Ar-H ) | |
| ¹³C NMR | ~ 200 (C =S) |
| ~ 120 - 140 (Multiple signals, Ar-C ) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by vibrations associated with the thioamide and aromatic moieties.
| Table 2: Key IR Absorption Bands for this compound | |
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H Stretching (primary thioamide) | 3300 - 3100 (two bands, medium to strong) |
| C-H Stretching (aromatic) | 3100 - 3000 (sharp, weak to medium) |
| C=C Stretching (aromatic ring) | 1600 - 1450 (multiple bands) |
| Thioamide II Band (C-N stretch, N-H bend) | ~1420 |
| Thioamide I Band (C=S stretch) | ~1250 |
| C-H Bending (aromatic out-of-plane) | 900 - 675 (strong) |
| Note: The C=S stretch is often coupled with other vibrations and can be weak and difficult to assign definitively.[9][10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. For this compound (C₁₁H₉NS), high-resolution mass spectrometry (HRMS) should confirm the exact mass. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at an m/z value corresponding to its molecular weight (187.26).[2][12]
-
Expected [M]⁺˙: m/z = 187
-
Key Fragmentation: Loss of ·SH, NH₂, or CSN fragments.
X-ray Crystallography
For an unambiguous, definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state, such as hydrogen bonding involving the thioamide N-H protons.[13][14]
Conclusion
This guide has detailed a reliable and accessible method for the synthesis of this compound from 1-naphthonitrile. The chosen protocol is based on established, high-yield chemistry that prioritizes safety and operational simplicity.[1] The subsequent characterization workflow, integrating NMR, IR, and MS, forms a robust and self-validating system to unequivocally confirm the structure and purity of the final product. The data and methodologies presented herein provide a comprehensive resource for researchers engaged in the fields of synthetic chemistry, drug discovery, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. astrochemistry.org [astrochemistry.org]
- 12. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Naphthalene-1-carbothioamide
An In-Depth Technical Guide to the Physicochemical Properties of Naphthalene-1-carbothioamide
Introduction
This compound, an organosulfur compound derived from naphthalene, represents a significant scaffold in medicinal chemistry and synthetic research. The fusion of the rigid, aromatic naphthalene core with the versatile thioamide functional group imparts a unique combination of properties that are of considerable interest to researchers, particularly in the field of drug development. Naphthalene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, this compound serves as a valuable intermediate in organic synthesis, for instance, in the dehydrosulfurization process to yield nitriles.[3]
This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document synthesizes available data with theoretical insights, explaining the causality behind its observed and predicted characteristics. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from designing synthetic routes to developing structure-activity relationships (SAR).
Molecular Identity and Structural Characteristics
A thorough understanding of a molecule's identity and three-dimensional nature is the cornerstone of physicochemical analysis. These fundamental attributes dictate its interactions with its environment, including solvents, reagents, and biological targets.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| Synonym | Naphthalene-1-thiocarboxamide | [3][4] |
| CAS Number | 20300-10-1 | [3][4] |
| Molecular Formula | C₁₁H₉NS | [3][4] |
| Molecular Weight | 187.26 g/mol | [3][4] |
| SMILES | NC(=S)c1cccc2ccccc12 | [3] |
| InChI Key | DRCKUACWKCMOCB-UHFFFAOYSA-N | [3] |
The structure of this compound is characterized by two primary components: the planar, hydrophobic naphthalene ring system and the polar thioamide group (-C(=S)NH₂). This duality is central to its chemical behavior.
Solid-State Structure and Intermolecular Forces
It is highly probable that this compound adopts a similar solid-state packing arrangement, dominated by:
-
Hydrogen Bonding: The primary amine of the thioamide group acts as a hydrogen bond donor, while the sulfur atom acts as an acceptor, leading to robust intermolecular networks.
-
π-π Stacking: The planar naphthalene rings facilitate face-to-face stacking, contributing significantly to the crystal lattice energy.
These strong intermolecular forces collectively explain its solid-state nature and relatively high melting point.
Core Physicochemical Properties
The interplay between a molecule's structure and its physical properties governs its suitability for various applications, from reaction conditions to formulation in a drug delivery system.
Table 2: Summary of Physicochemical Data for this compound
| Property | Value | Significance in Drug Development | Source |
| Physical Form | Solid | Stability, handling, and formulation | [3] |
| Melting Point | 126-130 °C | Purity indicator, thermodynamic stability | [3] |
| logP (Predicted) | 2.474 | Lipophilicity, membrane permeability, absorption | [4] |
| TPSA (Predicted) | 26.02 Ų | Polarity, membrane permeability, oral bioavailability | [4] |
| Hydrogen Bond Donors | 1 | Molecular recognition, target binding | [4] |
| Hydrogen Bond Acceptors | 1 | Molecular recognition, target binding | [4] |
| Rotatable Bonds | 1 | Conformational flexibility, target binding | [4] |
Solubility Profile
Specific experimental solubility data for this compound is limited. However, a qualitative assessment based on its structure ("like dissolves like") can be made.
-
Aqueous Solubility: Expected to be low. The large, nonpolar surface area of the naphthalene ring system dominates the molecule's character, making it poorly solvated by water.
-
Organic Solubility: Expected to be soluble in various organic solvents.[7][8] Polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform) are likely effective due to their ability to interact with both the aromatic ring and the polar thioamide group. Alcohols may also serve as suitable solvents.
This solubility profile is a direct consequence of its amphipathic nature, requiring a solvent that can accommodate both its hydrophobic and polar regions.
Lipophilicity and Polarity
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).
-
Octanol-Water Partition Coefficient (logP): The predicted logP of 2.474 indicates that this compound is moderately lipophilic.[4] This value falls within the range often considered favorable for drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.
-
Topological Polar Surface Area (TPSA): The TPSA is the sum of surfaces of polar atoms in a molecule. With a predicted TPSA of 26.02 Ų, the molecule has a very low polarity.[4] In drug development, a TPSA of less than 140 Ų is often correlated with good cell membrane permeability and oral bioavailability. The low TPSA of this compound is a highly favorable characteristic for a potential drug scaffold.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of a compound. Based on its functional groups, the following spectral characteristics are expected.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The molecule is expected to exhibit strong absorption bands in the UV region. These absorptions arise from π-π* electronic transitions within the conjugated naphthalene aromatic system, which has a characteristic fine structure.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to its functional groups:
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1300-1100 cm⁻¹: C=S stretching vibration of the thioamide group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be characterized by complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the seven distinct protons on the naphthalene ring. A broad singlet, exchangeable with D₂O, would appear further downfield, corresponding to the two protons of the -NH₂ group.
-
¹³C NMR: The spectrum would show multiple signals in the aromatic region (~120-140 ppm) for the ten carbons of the naphthalene ring. The most downfield signal would be that of the thioamide carbon (C=S), which is significantly deshielded and typically appears in the range of ~190-210 ppm.
-
Experimental Protocols
To ensure scientific rigor, standardized and validated protocols are necessary for determining key physicochemical properties.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug development.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined, typically by UV-Vis spectroscopy or HPLC.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 5 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. Calculate the concentration in the original supernatant based on the dilution factor.
-
Validation: The presence of solid material at the end of the experiment is crucial to confirm that a saturated solution was achieved.
Workflow for Spectroscopic Analysis
This workflow provides a logical sequence for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: Workflow for structural confirmation.
Conclusion
This compound is a molecule of significant scientific interest, defined by the physicochemical interplay of its aromatic naphthalene core and its polar thioamide functionality. Its solid-state nature, moderate lipophilicity, low polar surface area, and specific spectroscopic signature are all direct consequences of this structure. The favorable predicted properties, particularly its logP and TPSA values, mark it as an attractive starting point for the design of novel therapeutics. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to understand, handle, and modify this compound, paving the way for its application in advanced materials and drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene-1-thiocarboxamide 97 20300-10-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Naphthalene-1-carbothioamide crystal structure analysis
An In-Depth Technical Guide to the Structural Analysis of Naphthalene-1-carbothioamide: A Predictive and Comparative Approach
Abstract
This compound is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its structural scaffold, combining a polycyclic aromatic naphthalene ring with a reactive carbothioamide group, suggests a rich potential for diverse chemical interactions and biological activities. This guide provides a comprehensive analysis of the molecular structure of this compound. In the absence of a publicly available single-crystal X-ray structure, this document leverages computational modeling data and a detailed comparative analysis with a structurally related analogue, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, to elucidate its geometric features and predict its supramolecular architecture. Furthermore, we present a standardized, field-proven protocol for the experimental determination of its crystal structure, offering a roadmap for future research. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this promising molecule.
Introduction: The Significance of this compound
The naphthalene moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its lipophilic nature and ability to engage in π-π stacking interactions with biological targets.[1] The fusion of this aromatic system with a carbothioamide (-CSNH₂) group, known for its hydrogen bonding capabilities and metal-chelating properties, creates a molecule with a compelling profile for drug design and materials science. Thioamide-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and predicting its physicochemical properties. While the crystal structure of this compound has not yet been reported in publicly accessible databases, this guide aims to construct a robust structural model based on available scientific data. By combining computational chemistry with comparative crystallographic analysis, we can develop a strong predictive understanding of its molecular conformation and the non-covalent interactions that would govern its assembly in the solid state.
Synthesis and Molecular Confirmation
The synthesis of this compound is typically achieved through established synthetic routes for thioamides. A common and effective method is the reaction of the corresponding nitrile, 1-cyanonaphthalene, with a source of hydrogen sulfide, such as sodium hydrosulfide or by using Lawesson's reagent on naphthalene-1-carboxamide. Another viable route involves the reaction of 1-naphthoyl chloride with a source of ammonia followed by thionation.
The primary structure of the synthesized molecule (C₁₁H₉NS) can be unequivocally confirmed through a combination of standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the naphthalene ring and the carbothioamide group.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of N-H stretching (typically around 3100-3400 cm⁻¹), C=S stretching (in the 800-1400 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.
Computational Analysis of Molecular Geometry
In the absence of experimental crystallographic data, Density Functional Theory (DFT) and other in silico methods serve as powerful tools to predict the ground-state molecular geometry of this compound. Such studies provide valuable insights into bond lengths, bond angles, and torsional angles.
Based on computational models, the this compound molecule is expected to have a largely planar naphthalene system. The carbothioamide group is connected to the C1 position of the naphthalene ring. The relative orientation of the thioamide group with respect to the ring is a key conformational feature, dictated by steric hindrance and electronic effects.
Diagram 1: Predicted Molecular Structure of this compound
Caption: Predicted molecular structure of this compound.
Predicted Intermolecular Interactions: A Comparative Analysis
To predict the crystal packing of this compound, we can perform a comparative analysis with the known crystal structure of a closely related molecule, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide.[3][4] The crystal structure of this analogue reveals key supramolecular synthons that are highly likely to be present in the crystal lattice of this compound.
In the crystal of the analogue, the molecules form centrosymmetric dimers through pairs of N-H···S hydrogen bonds , creating a robust R²₂(8) graph set motif.[3][4] Additionally, the crystal packing is stabilized by π-π stacking interactions between the naphthalene rings of adjacent molecules, with a centroid-centroid distance of approximately 3.593 Å.[3][4]
Extrapolating from this, it is highly probable that this compound will also exhibit:
-
N-H···S Hydrogen Bonding: The primary thioamide group (-CSNH₂) contains two hydrogen bond donors (the N-H protons) and one strong hydrogen bond acceptor (the sulfur atom). This functionality strongly favors the formation of hydrogen-bonded dimers or chains.
-
π-π Stacking: The large, planar surface of the naphthalene ring is ideal for engaging in π-π stacking interactions, which will play a significant role in the overall crystal packing.
Table 1: Crystallographic Data for the Analogue Compound, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide [5][6]
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9921(14) - 7.0464(5) |
| b (Å) | 11.002(2) - 11.0379(5) |
| c (Å) | 12.381(3) - 12.4151(8) |
| α (°) | 113.28(3) - 110.873(3) |
| β (°) | 99.38(3) - 100.660(3) |
| γ (°) | 101.85(3) - 104.022(3) |
| Key Intermolecular Forces | N-H···S Hydrogen Bonds, π-π Stacking |
Diagram 2: Predicted Dimerization of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-[(naphthalen-1-yl)carbamo-thio-yl]cyclo-hexa-necarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Naphthalene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-1-carbothioamide, with the chemical formula C₁₁H₉NS, is an organic compound that incorporates a naphthalene ring system linked to a primary carbothioamide group. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces unique electronic and steric properties. These modifications can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making thioamides valuable motifs in medicinal chemistry and drug development. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of newly synthesized batches of this compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds—naphthalene and simple thioamides—to predict and interpret its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the seven aromatic protons of the naphthalene ring and the two protons of the primary thioamide group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and anisotropic effects of the carbothioamide group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.5 - 7.7 | d | J ≈ 7-8 |
| H-3 | 7.4 - 7.6 | t | J ≈ 7-8 |
| H-4 | 7.9 - 8.1 | d | J ≈ 8-9 |
| H-5 | 7.8 - 8.0 | d | J ≈ 8-9 |
| H-6 | 7.5 - 7.7 | t | J ≈ 7-8 |
| H-7 | 7.5 - 7.7 | t | J ≈ 7-8 |
| H-8 | 8.0 - 8.2 | d | J ≈ 8-9 |
| -CSNH₂ | 8.5 - 9.5 | br s | - |
Disclaimer: These are predicted values based on naphthalene and related structures. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eleven distinct signals: ten for the carbon atoms of the naphthalene ring and one for the thiocarbonyl carbon. The chemical shift of the thiocarbonyl carbon is a particularly diagnostic feature of thioamides.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 140 |
| C-2 | 125 - 128 |
| C-3 | 126 - 129 |
| C-4 | 128 - 131 |
| C-4a | 132 - 135 |
| C-5 | 127 - 130 |
| C-6 | 126 - 129 |
| C-7 | 125 - 128 |
| C-8 | 124 - 127 |
| C-8a | 130 - 133 |
| C=S | 195 - 205 |
Disclaimer: These are predicted values. The thiocarbonyl carbon chemical shift is notably downfield compared to a carbonyl carbon.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific solvent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the thioamide, the C=S bond, and various vibrations of the naphthalene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3100 | N-H stretching (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| ~1600, ~1580, ~1500 | Aromatic C=C stretching | Medium-Strong |
| 1400 - 1500 | C-N stretching / N-H bending | Medium-Strong |
| 1200 - 1400 | C-N stretching | Medium |
| 1000 - 1200 | C=S stretching | Medium-Strong |
| 770 - 810 | Aromatic C-H out-of-plane bending | Strong |
Disclaimer: Predicted values based on general IR correlation tables and data for related compounds. The C=S stretch is often coupled with other vibrations and can be found in a broad range.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Weight: 187.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
| 187 | [C₁₁H₉NS]⁺˙ | Molecular ion (M⁺˙) |
| 171 | [C₁₁H₉S]⁺ | Loss of NH₂ radical |
| 154 | [C₁₀H₇S]⁺ | Loss of HCN from [M-NH₂]⁺ |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation, loss of CSNH₂ |
| 102 | [C₈H₆]⁺ | Fragmentation of the naphthalene ring |
Disclaimer: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic and thioamide compounds.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Quantum Chemical Calculations for Naphthalene-1-carbothioamide: A Roadmap for Drug Discovery
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the fundamental electronic, structural, and spectroscopic properties of Naphthalene-1-carbothioamide. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It establishes a logical, field-proven workflow, explaining the causality behind each computational choice. By leveraging Density Functional Theory (DFT), we will dissect the molecule's geometry, frontier molecular orbitals, electrostatic potential, and spectral signatures. The ultimate objective is to translate this quantum-level data into actionable insights for rational drug design, offering a robust computational blueprint for assessing reactivity, metabolic stability, and potential intermolecular interactions critical to pharmacological activity.
Introduction: The Therapeutic Potential of a Versatile Scaffold
The naphthalene ring system is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, aromatic structure provides a robust platform for synthetic modification, allowing for the fine-tuning of pharmacological profiles.[1][3] The focus of this guide, this compound, introduces a critical functional group: the thioamide.
Thioamides are important isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[4] This "single-atom substitution" can have profound effects on a molecule's properties; thioamides typically exhibit higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to their amide counterparts, rendering them more reactive.[4] The larger size and weaker hydrogen-bonding acceptor capability of the sulfur atom also significantly alter molecular conformation and potential protein-ligand interactions.[5] Understanding these nuanced differences is paramount for drug design.
This guide presents a detailed methodology for the quantum chemical characterization of this compound. We will establish a self-validating computational protocol designed to generate reliable data on the molecule's intrinsic properties, thereby informing and accelerating its potential development as a therapeutic agent.
Chapter 1: Theoretical Foundations & Computational Strategy
The Rationale: Selecting the Right Computational Tools
The foundation of our investigation is Density Functional Theory (DFT), a powerful quantum chemical method that balances computational efficiency with high accuracy for a wide range of molecular systems.[6] Unlike more computationally expensive ab initio methods, DFT is well-suited for molecules of this size, making it a pragmatic choice for drug discovery pipelines.
-
Functional Selection (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long-standing track record of providing excellent results for the structural parameters and vibrational frequencies of organic molecules, including naphthalene derivatives.[7]
-
Basis Set Selection (6-311++G(d,p)): The choice of basis set is critical for accurately describing the electron distribution. We will use the Pople-style 6-311++G(d,p) basis set.
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nucleus, which is particularly important for the lone pairs on the sulfur and nitrogen atoms.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, which is essential for describing the bonding in a π-conjugated system and accurately calculating properties like vibrational frequencies.
-
The Workflow: From Structure to Insight
The computational process follows a logical sequence, beginning with the initial molecular structure and culminating in a detailed analysis of its properties. Each step builds upon the last to create a comprehensive molecular profile.
Caption: Computational workflow for quantum chemical analysis.
Chapter 2: Step-by-Step Computational Protocol
This chapter provides the detailed, hands-on steps for performing the calculations using the Gaussian software package, a widely used program in computational chemistry.
Molecular Structure Preparation
-
Obtain the 2D structure of this compound (C₁₁H₉NS).
-
Use a molecular editor (e.g., GaussView, Avogadro) to build a 3D structure.
-
Perform an initial, quick molecular mechanics cleanup (e.g., using the UFF force field) to obtain a reasonable starting geometry.
Protocol: Geometry Optimization & Frequency Analysis
This is the most critical step, as all subsequent properties are calculated from the final, lowest-energy structure.
Gaussian Input File (naphthalene-thioamide_opt_freq.gjf): ``` %nprocshared=4 %mem=8GB %chk=naphthalene-thioamide.chk #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity
This compound Opt+Freq
0 1 [Insert Cartesian Coordinates from your molecular editor here]
%nprocshared=4 %mem=8GB %oldchk=naphthalene-thioamide.chk %chk=naphthalene-thioamide_props.chk #p B3LYP/6-311++G(d,p) Geom=AllCheck Guess=Read Pop=Full Cube
This compound Properties
0 1
%nprocshared=4 %mem=8GB %oldchk=naphthalene-thioamide.chk #p TD(NStates=10, Root=1) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Ethanol) Geom=AllCheck Guess=Read
This compound UV-Vis in Ethanol
0 1
Caption: Relationship between calculated data and drug design strategies.
-
Pharmacophore Modeling: The accurate, low-energy 3D structure is the starting point for defining a pharmacophore model. The MEP map enhances this by identifying key hydrogen bond donor/acceptor sites.
-
Reactivity and Metabolism: The FMO and MEP analyses highlight the most reactive sites. The electron-rich sulfur atom, for instance, could be a site for oxidative metabolism. Understanding these liabilities early allows for structural modifications to enhance metabolic stability.
-
Lead Optimization: If this compound is a hit compound, this computational analysis provides a roadmap for optimization. For example, substituents can be added to the naphthalene ring to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties to improve potency or reduce off-target effects.
-
Binding Interactions: The MEP map provides a clear picture of how the molecule will interact electrostatically with a protein target, guiding the design of analogs with improved binding affinity.
Conclusion
Quantum chemical calculations offer a powerful, predictive lens through which to analyze molecules of therapeutic interest. For this compound, the DFT-based workflow detailed in this guide provides a systematic and robust method for characterizing its fundamental properties. The resulting data on geometry, electronic structure, and reactivity are not merely academic; they are essential, actionable insights that can significantly de-risk and accelerate the drug discovery and development process. By integrating these computational techniques, researchers can make more informed decisions, leading to the rational design of safer and more effective medicines.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectroscopic and quantum chemical calculations of (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on Naphthalene-1-carbothioamide derivatives
An In-depth Technical Guide to the Theoretical Exploration of Naphthalene-1-carbothioamide Derivatives for Drug Discovery
This compound and its derivatives represent a compelling class of compounds in medicinal chemistry, drawing significant interest due to the unique physicochemical properties conferred by the thioamide functional group and the versatile naphthalene scaffold.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules for drug development purposes. We will delve into the application of Density Functional Theory (DFT) for elucidating electronic structure and reactivity, molecular docking simulations for predicting protein-ligand interactions, and in silico ADMET profiling for assessing pharmacokinetic properties. This guide synthesizes these computational approaches with experimental validation, offering researchers and drug development professionals a robust framework for the rational design of novel therapeutic agents based on the this compound core.
PART 1: The this compound Scaffold: A Primer
The foundation of the molecules discussed is this compound (C₁₁H₉NS).[3] The structure consists of a naphthalene ring system fused to a carbothioamide group. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties.[4] Thioamides possess higher Highest Occupied Molecular Orbital (HOMO) and lower Lowest Unoccupied Molecular Orbital (LUMO) energies compared to their amide counterparts, and the C=S bond is less polar and longer than the C=O bond.[5] These features can lead to altered hydrogen bonding capabilities, increased metabolic stability, and unique biological activities, making thioamides valuable isosteres in drug design.[4][5] The naphthalene moiety itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds, prized for its lipophilicity and ability to engage in π-π stacking interactions with biological targets.[1][2] Derivatives of naphthalene have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][6][7]
PART 2: Core Theoretical & Computational Methodologies
A theory-driven approach is paramount in modern drug discovery, enabling the prediction of molecular properties and biological activities before undertaking costly and time-consuming synthesis. This section details the key computational workflows applied to this compound derivatives.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[8][9] For this compound derivatives, DFT calculations provide fundamental insights into their behavior at a molecular level.
Workflow for DFT Analysis:
-
Structure Optimization: The initial step involves optimizing the 3D geometry of the molecule to find its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).[10][11]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum, which can be compared with experimental data for validation.[11]
-
Electronic Property Calculation: Key electronic properties are then calculated from the optimized geometry. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability.[11] A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets.[12]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) are calculated to quantify the molecule's stability and reactivity.[11]
-
Table 1: Representative DFT-Calculated Properties for a Hypothetical this compound Derivative
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | Indicator of chemical reactivity and stability[11] |
| Chemical Hardness (η) | 2.05 eV | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.95 eV | Quantifies electrophilic nature |
| Dipole Moment | 4.5 Debye | Influences solubility and binding interactions[9] |
Diagram 1: DFT Workflow
Caption: A generalized workflow for DFT analysis of molecular structures.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13] It is instrumental in virtual screening and for understanding the molecular basis of a drug's mechanism of action.
Protocol for Molecular Docking:
-
Target Selection & Preparation: A protein target relevant to a disease of interest (e.g., a kinase, protease, or receptor) is selected. Its 3D structure is obtained from a repository like the Protein Data Bank (PDB). The protein structure is "prepared" by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the this compound derivative is optimized (often using DFT results) and prepared by assigning rotatable bonds.
-
Binding Site Definition: The active site or binding pocket on the protein is defined, typically based on the location of a co-crystallized native ligand or through pocket prediction algorithms.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) systematically samples conformations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).[13]
-
Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and protein residues, are visualized and cataloged. This analysis helps explain the compound's activity and provides insights for further optimization.[14][15]
Diagram 2: Molecular Docking Workflow
Caption: Workflow for predicting ligand-protein interactions via molecular docking.
In Silico ADMET Prediction
For a compound to be a successful drug, it must not only be active but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-likeness of candidates early in the discovery process.[12][14]
Key ADMET Parameters Evaluated:
-
Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five.
-
Distribution: Calculation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[14]
-
Excretion: Estimation of clearance pathways and half-life.
-
Toxicity: Prediction of potential toxicities, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
These predictions are typically made using web-based tools or specialized software that employ QSAR models built on large datasets of experimental data.
PART 3: Synthesis and Experimental Validation
Theoretical predictions must be anchored in experimental reality. The synthesis and characterization of this compound derivatives are crucial for validating computational models and for providing material for biological testing.
General Synthesis Protocol
A common route to N-substituted Naphthalene-1-carbothioamides involves a two-step process starting from 1-naphthoic acid.
Step-by-Step Methodology:
-
Amide Formation: 1-Naphthoic acid is first converted to its corresponding amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with a primary or secondary amine.
-
Thionation: The resulting N-substituted naphthalene-1-carboxamide is then treated with a thionating agent. Lawesson's reagent is a widely used and effective choice for converting the carbonyl group (C=O) into a thiocarbonyl group (C=S).[16] The reaction is typically carried out in an anhydrous solvent like toluene or dioxane under reflux.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound derivative.
Diagram 3: Synthetic Pathway
Caption: A common synthetic route to N-substituted naphthalene-1-carbothioamides.
Spectroscopic Characterization
The structure of the synthesized compounds is unequivocally confirmed through a combination of spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. A successful thionation is indicated by the disappearance of the strong C=O stretching band (typically ~1650 cm⁻¹) and the appearance of a C=S stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern on the naphthalene ring and the nature of the substituents on the thioamide nitrogen.[17]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[18]
The experimental data, particularly vibrational frequencies from FT-IR, can be directly compared to the results of DFT frequency calculations to validate the accuracy of the computational model.
PART 4: Potential Therapeutic Applications
The integration of theoretical and experimental studies has highlighted the potential of this compound derivatives across several therapeutic areas. Molecular docking studies can identify promising biological targets, and subsequent in vitro assays can confirm the activity.
Table 2: Potential Biological Activities and Targets
| Therapeutic Area | Potential Protein Target | Rationale & Supporting Evidence |
| Anticancer | Tubulin, Protein Kinases (e.g., EGFR, VEGFR2) | Naphthalene derivatives are known tubulin polymerization inhibitors.[19][20] Docking studies can predict binding to the colchicine site or other allosteric pockets. Kinase inhibition is a common mechanism for anticancer drugs, and the scaffold can be designed to fit into ATP-binding sites.[21] |
| Antimicrobial | Dihydrofolate Reductase (DHFR), DNA Gyrase | Many heterocyclic compounds, including those with thioamide moieties, exhibit antimicrobial activity.[1][17] Docking can reveal interactions with essential bacterial enzymes. |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) | Naphthalene-based structures have been investigated as anti-inflammatory agents.[7] Theoretical studies can predict binding modes within the active sites of these enzymes, guiding the design of selective inhibitors. |
| Antiviral | Viral Proteases (e.g., SARS-CoV-2 Mpro), Reverse Transcriptase | The thioamide group can form unique interactions with protease active sites. Computational screening can identify derivatives with high binding affinity to key viral enzymes.[12] |
Conclusion and Future Directions
The theoretical study of this compound derivatives provides a powerful, resource-efficient platform for accelerating drug discovery. By combining DFT, molecular docking, and ADMET prediction, researchers can rationally design novel compounds with high potential for biological activity and favorable drug-like properties. The synergy between in silico predictions and experimental validation creates a self-reinforcing cycle of design, synthesis, and testing that is essential for modern medicinal chemistry.
Future work in this area should focus on expanding the library of derivatives through combinatorial theoretical screening, exploring novel and challenging biological targets, and employing more advanced computational techniques like molecular dynamics (MD) simulations to study the dynamic behavior of ligand-protein complexes over time.[22] The continued development and application of these theoretical approaches will undoubtedly unlock the full therapeutic potential of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium [frontiersin.org]
- 10. Computational study of conformational preferences of thioamide-containing azaglycine peptides [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In silico Studies Combining QSAR Models, DFT-based Reactivity Descriptors and Docking Simulations of Phthalimide Congeners with Hypolipidemic Activity | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 14. Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbpas.com [ijbpas.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of Naphthalene-1-carbothioamide
Introduction
Naphthalene-1-carbothioamide, a derivative of naphthalene, presents a compelling scaffold for investigation in medicinal chemistry and materials science. Its aromatic core combined with the reactive carbothioamide moiety suggests potential for diverse biological activities and unique physicochemical properties. A thorough understanding of its solubility and stability is a critical prerequisite for any successful application, from early-stage drug discovery to formulation development. This guide provides a comprehensive overview of the key considerations and experimental methodologies for characterizing the solubility and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. The interplay of the lipophilic naphthalene ring and the polar carbothioamide group in this compound suggests a nuanced solubility profile.
Theoretical Considerations
The this compound molecule possesses a calculated LogP of 2.474, indicating a moderate degree of lipophilicity.[1] The presence of hydrogen bond donors (the amide protons) and a hydrogen bond acceptor (the sulfur atom) in the carbothioamide group also allows for interactions with polar solvents. Based on these structural features, a qualitative solubility prediction would suggest higher solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents.
Quantitative Solubility Assessment
A systematic study of solubility in a range of pharmaceutically relevant solvents is essential. The following table summarizes hypothetical, yet plausible, equilibrium solubility data for this compound at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dichloromethane (DCM) | Chlorinated | 25 - 50 |
| Chloroform | Chlorinated | 20 - 40 |
| Toluene | Aromatic Hydrocarbon | 10 - 20 |
| Acetone | Ketone | 5 - 10 |
| Ethanol | Polar Protic | 1 - 5 |
| Methanol | Polar Protic | 1 - 5 |
| Water (pH 7.4) | Aqueous | < 0.1 |
| n-Heptane | Aliphatic Hydrocarbon | < 0.1 |
Data Interpretation: The high solubility in polar aprotic solvents like DMSO and DMF is expected due to their ability to disrupt the crystal lattice of the solid and solvate the molecule effectively. The moderate solubility in chlorinated and aromatic solvents is likely driven by interactions with the naphthalene ring. The lower solubility in polar protic solvents such as ethanol and methanol can be attributed to the energetic cost of disrupting the strong hydrogen bonding network of the solvent to accommodate the solute. As anticipated for a molecule with a significant nonpolar surface area, aqueous solubility is very low.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol outlines a standard shake-flask method for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining solid particles.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL.
PART 2: Stability Profile of this compound
Assessing the intrinsic stability of a molecule is paramount for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.[2][3] Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and elucidate the degradation pathways.[4][5][6]
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 1 mg/mL solution in 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 1 mg/mL solution in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound stored at 80 °C for 48 hours.
-
Photolytic Degradation: Solid compound and a 1 mg/mL solution in methanol exposed to ICH-compliant light conditions (UV and visible light).
Hypothetical Forced Degradation Results
The following table presents plausible outcomes of a forced degradation study on this compound.
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 60 °C | ~15% | Naphthalene-1-carboxylic acid |
| 0.1 N NaOH, 60 °C | ~25% | Naphthalene-1-carboxylic acid |
| 3% H₂O₂, RT | ~10% | Naphthalene-1-carboxamide, N-oxide derivatives |
| Solid, 80 °C | < 5% | Minor unidentified impurities |
| Photolytic (Solution) | ~20% | Dimerization products, photo-oxidation products |
| Photolytic (Solid) | < 5% | Minor surface discoloration |
Interpretation of Plausible Results:
-
The carbothioamide group is susceptible to hydrolysis under both acidic and basic conditions, likely yielding the corresponding carboxylic acid. The higher degradation under basic conditions is a common observation for thioamides.
-
Oxidative stress could lead to the formation of the corresponding amide (carboxamide) and potentially N-oxide derivatives.
-
The naphthalene core is generally stable to heat in the solid state.
-
Photolytic degradation is more pronounced in solution, suggesting that the excited state of the molecule is more reactive and prone to dimerization or photo-oxidation.
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the parent compound from its degradation products.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at a wavelength where both the parent and degradants have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
PART 3: Visualization of Workflows
Diagram of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Diagram of the Forced Degradation and Stability-Indicating Method Development Workflow
Caption: Workflow for Forced Degradation and Method Development.
Conclusion
This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While the presented quantitative data is hypothetical, it is based on established scientific principles and serves to illustrate the expected behavior of a molecule with this particular structure. The detailed experimental protocols and workflows offer a practical starting point for researchers to generate robust and reliable data. A comprehensive understanding of these fundamental physicochemical properties is indispensable for advancing the development of this compound for its intended applications.
References
- 1. chemscene.com [chemscene.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Researcher's Compass: The In-depth Technical Guide to the Discovery and Isolation of Novel Naphthalene Thioamides
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in Medicinal Chemistry
In the dynamic landscape of drug discovery, the pursuit of novel chemical entities with superior therapeutic efficacy is a constant endeavor. Naphthalene thioamides have garnered significant attention as a privileged scaffold due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide is meticulously crafted to serve as a technical companion for researchers navigating the multifaceted process of discovering and isolating these promising compounds. We will delve into the strategic design, synthesis, purification, and characterization of novel naphthalene thioamides, moving beyond standard protocols to provide a deeper understanding of the underlying scientific principles.
The Naphthalene Thioamide Scaffold: A Strategic Overview
The unique combination of a naphthalene core and a thioamide functional group imparts distinct physicochemical properties that are advantageous for drug design. The extended aromatic system of the naphthalene moiety can engage in significant π-π stacking and hydrophobic interactions with biological targets, while the thioamide group offers a unique set of hydrogen bonding capabilities and electronic characteristics compared to its amide analogue.[6] Thioamides are more polar than their corresponding amides, which can influence their reactivity and interactions.[6][7]
Synthetic Pathways: From Conception to Crude Product
The creation of novel naphthalene thioamides hinges on robust and adaptable synthetic strategies. The most prevalent and versatile approach involves the thionation of a corresponding naphthalene amide.
Thionation: The Gateway to Naphthalene Thioamides
The conversion of an amide to a thioamide is a cornerstone of this synthetic effort. Lawesson's reagent stands out as a mild and efficient thionating agent for this transformation, often providing good yields under manageable conditions.[8] Alternative reagents such as phosphorus pentasulfide (P₄S₁₀) can also be employed, though they may require more forcing conditions.[8]
The Mechanism of Thionation with Lawesson's Reagent:
The reaction is believed to proceed through a reactive dithiophosphine ylide intermediate that interacts with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate.[6][8] The driving force of the reaction is the formation of a stable P=O bond, leading to the desired thioamide.[6][8]
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
A General Protocol for Thionation:
-
Reaction Setup: In a round-bottom flask, dissolve the starting naphthalene amide in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.[9][10]
-
Reagent Addition: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Reaction Conditions: The reaction can often be conducted at room temperature when using THF, though heating may be necessary with solvents like toluene.[10] Microwave irradiation has also been shown to accelerate the thionation process.[11]
-
Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. A thorough aqueous work-up is crucial to remove phosphorus byproducts before chromatographic purification.[10]
Alternative Synthetic Approaches
While thionation of amides is a primary route, other methods can be employed. The Willgerodt-Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, offers an alternative pathway to thioamides.[12][13] Additionally, various other sulfuration agents have been explored to broaden the scope and efficiency of thioamide synthesis.[13]
Isolation and Purification: Achieving Analytical Purity
The isolation of the target naphthalene thioamide in a highly pure form is paramount for accurate biological evaluation and characterization.
Chromatographic Purification
Flash Column Chromatography: This is the workhorse technique for the initial purification of the crude product.
| Parameter | Typical Selection | Rationale |
| Stationary Phase | Silica Gel | Effective for separating compounds with a range of polarities. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Allows for the elution of the target compound while separating it from impurities. |
| Detection | UV light (254 nm) | The naphthalene core is UV-active, facilitating visualization on TLC plates and during column chromatography. |
High-Performance Liquid Chromatography (HPLC): For obtaining compounds with the highest purity required for biological assays, preparative reverse-phase HPLC is often the method of choice.
Caption: A streamlined workflow for the purification of naphthalene thioamides.
Structural Elucidation: Confirming the Molecular Identity
A battery of spectroscopic and analytical techniques is essential to unequivocally confirm the structure and purity of the isolated novel naphthalene thioamide.
| Technique | Key Diagnostic Features | Interpretation |
| ¹H NMR | Aromatic protons of the naphthalene ring, and protons on the substituents of the thioamide nitrogen. | Provides information on the electronic environment and connectivity of protons in the molecule. |
| ¹³C NMR | The characteristic downfield shift of the thioamide carbon (C=S) to approximately 200-210 ppm.[7][14] | Confirms the presence of the thioamide functional group. |
| FT-IR | Absence of the amide C=O stretch and presence of the C=S stretch.[7] | Indicates the successful conversion of the amide to the thioamide. |
| HRMS | Provides the exact mass of the molecule. | Allows for the determination of the elemental composition and confirmation of the molecular formula.[15] |
Concluding Remarks and Future Outlook
The discovery and isolation of novel naphthalene thioamides is a compelling field of research with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for the synthesis, purification, and characterization of these valuable compounds. As our understanding of the structure-activity relationships of naphthalene thioamides continues to grow, so too will the opportunities to develop novel therapeutics that address unmet medical needs. The journey from a conceptual molecule to a potential clinical candidate is challenging, but a foundation built on meticulous experimental work and a deep understanding of chemical principles will illuminate the path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Microwave Synthesis of Thionated Naphthalene Diimide-Based Small Molecules and Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of Naphthalene-1-carbothioamide
An In-Depth Technical Guide to the Electronic Properties of Naphthalene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the polycyclic aromatic hydrocarbon naphthalene, presents a compelling scaffold for scientific investigation due to the unique interplay between the electron-rich naphthalene ring and the electron-withdrawing carbothioamide group. This guide provides a comprehensive exploration of the , elucidating its molecular structure, spectroscopic behavior, and theoretical electronic landscape. We delve into both experimental methodologies and computational analyses, offering a holistic understanding of this molecule's potential for applications in materials science and drug development. This document is intended to serve as a foundational resource for researchers, providing both theoretical insights and practical protocols.
Introduction: The Significance of this compound
Naphthalene and its derivatives are a well-established class of organic compounds known for their unique photophysical and chemical properties, stemming from their rigid, planar, and extensively π-conjugated electron systems.[1] These characteristics make them valuable building blocks in the development of fluorescent probes, organic electronic materials, and pharmaceutical agents.[1][2] The introduction of a carbothioamide (-C(=S)NH2) moiety at the 1-position of the naphthalene ring introduces a site for hydrogen bonding and potential metal chelation, while also modulating the electronic structure of the parent naphthalene core. Understanding the is therefore crucial for harnessing its potential in various applications. This guide will systematically unpack these properties, beginning with its synthesis and structural characterization, followed by an in-depth analysis of its electronic behavior through experimental and computational lenses.
Synthesis and Structural Characterization
A robust understanding of a molecule's electronic properties begins with its synthesis and the unambiguous confirmation of its structure.
Proposed Synthesis of this compound
While numerous synthetic routes to naphthalene derivatives exist, a common and effective method for preparing carbothioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide. The proposed synthesis of this compound follows this principle.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve Naphthalene-1-carbonitrile in a suitable solvent such as ethanol.
-
Addition of Base: Add a catalytic amount of a base like pyridine or triethylamine to the solution.
-
Introduction of Sulfide Source: Bubble hydrogen sulfide (H₂S) gas through the solution at a controlled rate, or alternatively, add sodium hydrosulfide (NaHS) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity.
-
FT-IR Spectroscopy: The Infrared spectrum will provide key information about the functional groups. Expect to observe characteristic vibrational bands for N-H stretching of the amide group (around 3300-3100 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=S stretching (a strong band around 1200-1050 cm⁻¹), and C=C stretching of the naphthalene ring (around 1600-1450 cm⁻¹).
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, likely in the range of 7.5-8.5 ppm. The two protons of the -NH₂ group will appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring and a distinct downfield signal for the C=S carbon, typically in the range of 190-200 ppm.[3]
-
Experimental Investigation of Electronic Properties
The electronic transitions and photophysical behavior of this compound can be probed using UV-Visible and fluorescence spectroscopy. Naphthalene itself exhibits strong fluorescence, and its derivatives are often used as fluorescent probes.[1]
Caption: Experimental workflow for UV-Vis and fluorescence analysis.
UV-Visible Absorption Spectroscopy
This technique provides insights into the electronic transitions within the molecule. The π-π* transitions of the naphthalene moiety are expected to dominate the spectrum.[4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) in a 1 cm pathlength quartz cuvette. The absorbance at the wavelength of maximum absorption (λ_max) should be kept below 0.1 to avoid inner-filter effects.[5]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline with the solvent-filled cuvette.
-
Data Acquisition: Measure the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-500 nm). The spectral bandwidth should be set appropriately (e.g., 1.0 nm).[5]
Expected Results: The absorption spectrum of naphthalene in cyclohexane shows a maximum around 275 nm.[5] For this compound, a slight red-shift (bathochromic shift) of this peak is anticipated due to the electronic interaction of the carbothioamide group with the naphthalene π-system.
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals the molecule's ability to emit light after electronic excitation and provides information about the excited state.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Data Acquisition: Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm). The excitation and emission monochromators should be set to an appropriate bandwidth (e.g., 4-5 nm).[5]
Expected Results: Naphthalene exhibits fluorescence with an emission maximum around 320-340 nm in cyclohexane.[5] The emission spectrum of this compound is also expected in this region, though the quantum yield and exact emission maximum may be influenced by the carbothioamide substituent.
| Property | Expected Value | Reference Compound Data (Naphthalene) |
| Absorption λ_max (nm) | ~280-290 | ~275 nm in cyclohexane[5] |
| Emission λ_max (nm) | ~330-350 | ~320-340 nm in cyclohexane[5] |
| Molar Extinction Coeff. (cm⁻¹/M) | High (π-π* transition) | 6,000 at 275 nm[5] |
| Fluorescence Quantum Yield | Moderate | 0.23[5] |
Computational Analysis of Electronic Structure
To gain a deeper understanding of the electronic properties at a molecular level, computational methods such as Density Functional Theory (DFT) are invaluable.[6] DFT allows for the calculation of the molecule's electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).[7][8]
Caption: Relationship between computational and experimental analysis.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and the energy required for an electronic transition.[6][9] A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from both the naphthalene system and the carbothioamide group. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can provide precise energies and visualizations of these orbitals.[6][8] The calculated HOMO-LUMO gap can be correlated with the onset of absorption in the UV-Vis spectrum.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10][11] The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[8]
In this compound, the MEP surface is expected to show:
-
Negative Potential (Red/Yellow): Localized around the sulfur and nitrogen atoms of the carbothioamide group, indicating these are the primary sites for electrophilic interaction and hydrogen bond donation.
-
Positive Potential (Blue): Concentrated on the hydrogen atoms of the -NH₂ group, making them susceptible to nucleophilic attack or hydrogen bond acceptance.
-
Neutral/Slightly Negative Potential (Green): Distributed across the π-system of the naphthalene ring.
| Computational Parameter | Expected Outcome/Significance |
| HOMO Energy | Relatively high, indicating good electron-donating ability from the naphthalene ring. |
| LUMO Energy | Lowered by the carbothioamide group, enhancing electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Moderate; smaller than naphthalene, suggesting a red-shift in absorption, correlating with UV-Vis data.[3][7] |
| MEP - Negative Region | Concentrated on S and N atoms, predicting sites for protonation and metal coordination.[8][10] |
| MEP - Positive Region | Concentrated on NH₂ protons, indicating sites for deprotonation or interaction with nucleophiles.[8][10] |
Conclusion and Future Outlook
This compound is a molecule with a rich electronic landscape shaped by the fusion of an aromatic naphthalene core and a polar carbothioamide functional group. This guide has outlined a comprehensive approach to understanding its electronic properties, integrating synthetic protocols, experimental spectroscopic techniques, and theoretical computational analysis. The interplay between the electron-donating naphthalene ring and the electron-withdrawing/coordinating carbothioamide group results in distinct spectroscopic signatures and a well-defined electronic structure.
The insights gained from these studies pave the way for future research. The predicted localization of electrostatic potential suggests that this compound could be a valuable ligand in coordination chemistry or a building block for supramolecular assemblies. Its fluorescent properties, inherited from the naphthalene core, could be modulated for applications in chemical sensing. For drug development professionals, the molecule's ability to participate in hydrogen bonding and its defined electronic surface offer a starting point for designing new molecular entities with specific biological targets. Further experimental and computational work will undoubtedly continue to uncover the full potential of this versatile compound.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Screening of Naphthalene-1-carbothioamide
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity. Naphthalene, a bicyclic aromatic hydrocarbon, has emerged as a promising structural motif in the design of new therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including significant antimicrobial properties against various pathogenic bacteria and fungi.[3][4][5][6] Several naphthalene-based compounds, such as nafcillin and naftifine, are already in clinical use, underscoring the therapeutic potential of this scaffold.[2]
The introduction of a carbothioamide functional group to the naphthalene ring to form Naphthalene-1-carbothioamide is a strategic approach to potentially enhance its antimicrobial efficacy. Thioamides are known to be isosteres of amides and have been incorporated into various medicinally important compounds, exhibiting a range of biological activities.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of this compound. These protocols are designed to be robust, reproducible, and grounded in established methodologies, ensuring the generation of high-quality, reliable data.
Scientific Rationale and Causality in Experimental Design
The preliminary screening of a novel compound like this compound requires a multi-faceted approach to ascertain its spectrum of activity and potency. The experimental workflow is logically structured to move from qualitative screening to quantitative assessment of antimicrobial efficacy.
Initial Qualitative Screening: The Agar Disk Diffusion Assay
The agar disk diffusion method serves as an excellent initial qualitative screen.[8] Its primary advantage lies in its simplicity, cost-effectiveness, and ability to rapidly assess the susceptibility of a range of microorganisms to the test compound. This method is based on the principle of diffusion of the antimicrobial agent from an impregnated disk through an agar medium, resulting in a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will be observed around the disk where microbial growth is prevented. The size of this zone provides a preliminary indication of the compound's activity.
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, a quantitative assessment is crucial to determine the potency of this compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension. The MIC value is a critical parameter in the early stages of drug discovery, providing a quantitative measure of the compound's potency.
Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration required to inhibit growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is therefore a vital subsequent step. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium devoid of the test compound. The MBC provides crucial information about the killing capacity of this compound.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the logical progression of the experimental workflow for screening the antimicrobial activity of this compound.
Caption: Experimental workflow for antimicrobial screening.
Detailed Protocols
Protocol 1: Agar Disk Diffusion Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., ciprofloxacin, fluconazole)
-
Negative control disks (impregnated with the solvent used to dissolve the test compound)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place the positive and negative control disks on the same plate, ensuring they are sufficiently spaced to avoid overlapping inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Compare the zone of inhibition of the test compound with the control disks.
-
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol follows the principles outlined by the CLSI.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (prepared as in Protocol 1 and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Multichannel pipette
Procedure:
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay (Protocol 2)
-
Sterile MHA plates
-
Sterile micropipette and tips
-
Spreader
Procedure:
-
Sub-culturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spot-inoculate or spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours (or longer, depending on the microorganism).
-
-
Determining the MBC:
-
Count the number of colonies on each spot/plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Example of MIC and MBC Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 8 | 16 | 2 | Fungicidal |
Interpretation of MBC/MIC Ratio:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely bactericidal or fungicidal.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic or fungistatic.
Structure-Activity Relationship (SAR) Considerations
The antimicrobial activity of naphthalene derivatives is influenced by the nature and position of substituents on the naphthalene ring.[11][12][13] The presence of the carbothioamide group in this compound is hypothesized to contribute to its antimicrobial potential, possibly through mechanisms such as metal chelation or interaction with essential microbial enzymes. Further studies involving the synthesis and screening of analogues with modifications to the naphthalene ring or the carbothioamide moiety can provide valuable insights into the structure-activity relationship and help in the optimization of lead compounds.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the comprehensive antimicrobial screening of this compound. By systematically progressing from qualitative to quantitative assays, researchers can effectively characterize the antimicrobial profile of this novel compound. The data generated will be instrumental in determining its potential as a lead candidate for the development of new antimicrobial therapies. Future studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines, and assessing in vivo efficacy in appropriate animal models of infection.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 3. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Introduction: The Rationale for Investigating Naphthalene-1-carbothioamide Derivatives
An Application Guide for the Comprehensive Anticancer Evaluation of Naphthalene-1-carbothioamide Derivatives
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, aromatic, and lipophilic nature provides a versatile platform for synthetic modifications, allowing for the fine-tuning of pharmacological properties to achieve enhanced efficacy and target specificity.[1][2] Naphthalene derivatives have been reported to exhibit a wide range of anticancer activities, including the inhibition of tubulin polymerization, topoisomerases, and critical protein kinases.[2][3]
The introduction of a carbothioamide moiety (-CSNH₂) to the naphthalene ring creates the this compound class. This functional group is known to be a potent hydrogen bond donor and can act as a bioisostere for amide or urea groups, often enhancing binding affinity to biological targets. This guide provides a comprehensive framework for the preclinical evaluation of novel this compound derivatives, outlining a logical, stepwise progression from initial cytotoxicity screening to mechanistic studies and target validation.
Guiding Principle: A Phased Approach to Anticancer Drug Evaluation
The journey of an anticancer agent from laboratory synthesis to potential clinical application is a rigorous process requiring a multi-tiered evaluation. A step-wise procedure, beginning with high-throughput in vitro assays and progressing to more complex mechanistic and in vivo studies, is the most logical and resource-efficient approach.[4][5] This strategy allows for the early identification and deselection of compounds with insufficient activity, ensuring that only the most promising candidates advance to costly and time-consuming animal models.[6][7]
The initial in vitro phase is fundamental for determining a compound's potency (e.g., its half-maximal inhibitory concentration or IC50 value) and provides the first insights into its mechanism of action.[4] Subsequent mechanistic studies elucidate how a compound induces cancer cell death, for instance, by triggering apoptosis or causing cell cycle arrest. Finally, identifying the specific molecular targets is crucial for rational drug development and for predicting potential efficacy and side effects.
Part 1: Primary Screening for Cytotoxic Activity
The first critical step is to determine whether the synthesized this compound derivatives possess cytotoxic or cytostatic activity against cancer cells. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[8]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[8] By dissolving the formazan crystals in a solvent and measuring the absorbance, one can quantify the reduction in cell viability caused by the test compounds.
Detailed Protocol: MTT-Based Cell Viability Assay
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.[8]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and protected from light.[8]
-
Solubilization Solution: DMSO.[8]
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[8] After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the wells in triplicate.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing medium only, with no cells, for background absorbance subtraction.[8]
-
-
Incubation: Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation
The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. A lower IC₅₀ value signifies higher potency.[1]
| Derivative ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| NTC-01 | H | Phenyl | 5.2 | 7.8 | 10.1 |
| NTC-02 | OCH₃ | Phenyl | 2.1 | 3.5 | 4.9 |
| NTC-03 | Cl | Phenyl | 1.5 | 2.2 | 3.1 |
| Doxorubicin | - | - | 0.8 | 1.1 | 1.3 |
| Table 1: Hypothetical cytotoxicity data for this compound (NTC) derivatives. |
Part 2: Elucidating the Mechanism of Action
Once potent derivatives are identified, the next step is to investigate how they kill cancer cells. The two most common mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Both can be effectively analyzed using flow cytometry.[10]
A. Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[11] By using both stains, we can distinguish between live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), and late apoptotic/necrotic cells (Annexin V⁺/PI⁺).[12]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing any detached cells.[13]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[12] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
B. Cell Cycle Analysis
Principle: The cell cycle consists of four distinct phases: G0/G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[15] Many anticancer drugs exert their effect by causing cell cycle arrest at a specific checkpoint, preventing the cell from progressing to division and often leading to apoptosis.[16] Flow cytometry can quantify the DNA content of individual cells using a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate amount.[17]
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect a pellet of approximately 1 x 10⁶ cells.[16]
-
Fixation: Resuspend the cell pellet and add it dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This step fixes the cells and permeates the membrane.[16][18] Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent the staining of double-stranded RNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase (Sub-G1, G0/G1, S, G2/M) can be calculated using analysis software.[17]
Part 3: Molecular Target Identification and Validation
Identifying the specific molecular target of a drug is a critical step. For a class of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide derivatives, Aurora kinases A and B were identified as potential targets.[10] These are key regulators of mitosis, and their inhibition can lead to G2/M cell cycle arrest and apoptosis. Western blotting is the gold-standard technique to validate if a compound affects a specific signaling pathway.[19][20]
Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[20] Proteins are first separated by size using SDS-PAGE, then transferred to a solid membrane. The membrane is then probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that enables detection via chemiluminescence or fluorescence.[19][21] This technique can determine changes in the expression level of a protein or its post-translational modifications, such as phosphorylation, which is often indicative of pathway activation or inhibition.[22]
Detailed Protocol: Western Blot for Aurora Kinase Pathway
-
Cell Culture and Lysis: Treat cancer cells (e.g., HCT116) with the test compound at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Key antibodies for this pathway would include:
-
Anti-Aurora Kinase A
-
Anti-Aurora Kinase B
-
Anti-phospho-Histone H3 (a downstream substrate of Aurora B)
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. A decrease in phospho-Histone H3 levels would confirm the inhibition of Aurora Kinase B activity.
Part 4: Framework for In Vivo Evaluation
After a compound has demonstrated potent and mechanistically interesting in vitro activity, the final preclinical step is to assess its efficacy and safety in a living organism.[7] In vivo models are indispensable as they account for complex physiological factors like drug absorption, distribution, metabolism, and excretion (ADME), which cannot be replicated in vitro.[5]
Model Selection: Human Tumor Xenografts
A standard and widely accepted model involves transplanting human tumor cells into immunodeficient mice (e.g., nude or NOD/SCID mice).[4][23] This allows the tumor to grow in a physiological environment without being rejected by the mouse's immune system.[24]
General Procedure:
-
Tumor Implantation: Human cancer cells (e.g., 1-5 million cells) are injected subcutaneously into the flank of the mice.[23]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.[23]
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The this compound derivative is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Monitoring and Endpoints: Key parameters to monitor include:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint, measured by comparing tumor volumes in treated versus control groups.[23]
-
Body Weight: A key indicator of systemic toxicity. Significant weight loss may indicate the dose is too high.[23]
-
Overall Survival: In some studies, treatment continues until a humane endpoint is reached to assess any survival benefit.
-
A successful in vivo study demonstrating significant tumor growth inhibition without unacceptable toxicity provides the strong rationale needed to advance a this compound derivative toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. noblelifesci.com [noblelifesci.com]
- 7. ijpbs.com [ijpbs.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
protocols for Naphthalene-1-carbothioamide synthesis
An In-Depth Guide to the Synthesis of Naphthalene-1-carbothioamide: Protocols and Mechanistic Insights
Introduction
This compound is a valuable chemical intermediate in organic synthesis, serving as a precursor for the creation of various heterocyclic compounds and molecules with potential pharmacological activity.[1] Its structure, featuring a naphthalene core attached to a primary thioamide group, offers multiple reaction sites for further chemical modification. The synthesis of this and other thioamides is a cornerstone transformation, pivotal for drug discovery and materials science.
This guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore the most prevalent and effective synthetic strategies, delving into the mechanistic underpinnings of each choice to provide a comprehensive understanding beyond a simple recitation of steps. The protocols are presented with an emphasis on safety, reproducibility, and scientific integrity.
Method 1: Thionation of Naphthalene-1-carboxamide with Lawesson's Reagent
This is arguably the most common and reliable method for converting a carboxamide to its corresponding carbothioamide. The transformation relies on the potent thionating (sulfur-donating) power of Lawesson's Reagent (LR).
Principle and Mechanistic Insight
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, functions by replacing the carbonyl oxygen of an amide with a sulfur atom.[2][3] In solution, the dimeric LR structure is in equilibrium with a highly reactive dithiophosphine ylide monomer.[3][4] This monomer is the active species that initiates the reaction.
The mechanism proceeds via a [2+2] cycloaddition between the carbonyl group of the naphthalene-1-carboxamide and the P=S bond of the reactive ylide.[5] This forms a transient, four-membered oxathiaphosphetane intermediate. This intermediate subsequently undergoes a cycloreversion, a process driven by the formation of a very stable phosphorus-oxygen (P=O) bond.[2][4] This step releases the desired this compound and an oxothiophosphine byproduct. The general reactivity for thionation with LR follows the order: amides > ketones > esters, which is related to the electron density of the carbonyl carbon.[5]
References
The Synthesis and Characterization of Metal Complexes Utilizing Naphthalene-1-carbothioamide: A Guide for Ligand-Based Drug Design and Catalysis
An Application Note and Protocol for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes incorporating Naphthalene-1-carbothioamide as a primary ligand. Thioamides, and by extension this compound, represent a class of versatile ligands due to their bidentate N,S donor capabilities, forming stable complexes with a variety of transition metals. The bulky, aromatic naphthalene moiety can significantly influence the resulting complex's steric and electronic properties, making these compounds promising candidates for applications in catalysis, materials science, and medicinal chemistry. This guide offers detailed protocols, explains the causal reasoning behind experimental choices, and provides a framework for the validation and characterization of novel metal complexes.
Introduction: The Rationale for this compound in Coordination Chemistry
Thioamides (R-C(S)NHR') are a fundamentally important class of ligands in coordination chemistry. The presence of both a soft sulfur donor and a harder nitrogen donor allows them to coordinate to a wide range of metal centers. The coordination can occur in a neutral form through the sulfur atom or, upon deprotonation of the N-H group, as an anionic ligand, leading to the formation of stable chelate rings. This versatility in bonding modes is a key factor in their utility.
This compound specifically incorporates a bulky naphthalene group. This has several predictable and advantageous consequences for the resulting metal complexes:
-
Steric Influence: The large size of the naphthalene group can control the coordination number of the metal center, preventing the formation of undesired polymeric structures and favoring the formation of discrete, well-defined mononuclear complexes.
-
Electronic Effects: The aromatic system of the naphthalene ring can participate in π-stacking interactions, which can be a crucial factor in the crystal packing of the solid-state material and can also influence intermolecular interactions in solution or in biological systems.
-
Solubility: The lipophilic nature of the naphthalene group can enhance the solubility of the metal complexes in organic solvents, which is often a prerequisite for applications in homogeneous catalysis or for formulation in drug delivery systems.
Given these properties, metal complexes of this compound are of significant interest for applications such as:
-
Homogeneous Catalysis: The tunable steric and electronic environment around the metal center can be exploited to develop catalysts with high activity and selectivity for a range of organic transformations.
-
Antimicrobial and Anticancer Agents: The thioamide functional group is found in a number of biologically active compounds. Its incorporation into a metal complex can lead to synergistic effects, enhancing the therapeutic potential.
-
Materials Science: The potential for π-stacking interactions and the formation of ordered solid-state structures make these complexes interesting candidates for the development of novel materials with specific optical or electronic properties.
Synthesis of the Ligand: this compound
The most common and reliable method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is one of the most widely used and effective reagents for this transformation due to its high reactivity and generally clean reaction profiles.
Protocol 2.1: Synthesis of this compound
This protocol describes the conversion of Naphthalene-1-carboxamide to this compound.
Materials:
-
Naphthalene-1-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or other high-boiling, non-protic solvent like dioxane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Naphthalene-1-carboxamide (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution. Causality Note: Using a slight excess of the amide ensures complete consumption of the more difficult to remove Lawesson's reagent byproducts.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Safety Note: This may cause some frothing and release of H₂S gas, perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis of a Representative Metal Complex: Bis(Naphthalene-1-carbothioamidato)nickel(II)
This protocol details the synthesis of a representative Ni(II) complex. The thioamide ligand acts as a bidentate, monoanionic ligand after deprotonation of the N-H proton by a base.
Protocol 3.1: Synthesis of a Ni(II) Complex
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol or Methanol
-
A suitable base (e.g., sodium ethoxide, triethylamine)
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in warm ethanol in a round-bottom flask.
-
Deprotonation: Add the base (2 equivalents) to the ligand solution and stir for 10-15 minutes. This will deprotonate the thioamide to form the thioamidate anion. A color change may be observed.
-
Metal Salt Addition: In a separate flask, dissolve NiCl₂·6H₂O (1 equivalent) in a minimum amount of ethanol.
-
Complexation: Add the nickel(II) solution dropwise to the stirring ligand solution. A precipitate should form immediately. The color of the solution will likely change significantly, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the complex in a desiccator under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound and its subsequent complexation with Ni(II), followed by characterization.
Characterization of the Metal Complex: A Self-Validating System
Proper characterization is crucial to confirm the identity and purity of the synthesized complex. The following techniques provide complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming coordination. The key is to compare the spectrum of the free ligand with that of the metal complex.
-
N-H Stretch: In the free ligand, a band corresponding to the N-H stretch is expected around 3300-3100 cm⁻¹. Upon deprotonation and complexation, this band should disappear. This is strong evidence of N-coordination.
-
Thioamide Bands: Thioamides have characteristic bands with contributions from C-N stretching and C=S stretching. The "thioamide I" band (primarily C-N stretch) around 1500 cm⁻¹ may shift to higher frequencies upon complexation, indicating an increase in the C-N double bond character. The "thioamide II" band (primarily C=S stretch) around 800-900 cm⁻¹ will shift to a lower frequency, indicating a weakening of the C=S bond due to coordination of the sulfur atom to the metal.
-
M-S and M-N Bands: New, typically weak bands may appear in the far-IR region (below 500 cm⁻¹) corresponding to the new Metal-Sulfur and Metal-Nitrogen bonds formed.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
-
Ligand-Based Transitions: The spectrum of the free ligand will show intense bands in the UV region corresponding to π→π* and n→π* transitions within the naphthalene and thioamide chromophores.
-
Ligand-to-Metal Charge Transfer (LMCT): Upon complexation, new, often intense bands may appear, typically at lower energies (longer wavelengths) than the ligand-based transitions. These are often assigned to LMCT from the sulfur p-orbitals to the d-orbitals of the metal.
-
d-d Transitions: For transition metal complexes with d-electrons (like Ni(II)), weak, broad bands may be observed in the visible region. The position and number of these bands can give information about the coordination geometry of the metal center (e.g., square planar vs. tetrahedral).
Summary of Expected Spectroscopic Data
| Technique | Free Ligand (this compound) | Ni(II) Complex (Expected Changes) | Rationale for Change |
| FT-IR | ν(N-H) ~3200 cm⁻¹ | Disappears | Deprotonation of the N-H group upon coordination. |
| ν(C=S) ~850 cm⁻¹ | Shifts to lower frequency (e.g., ~750 cm⁻¹) | Weakening of the C=S bond due to S-coordination. | |
| ν(C-N) ~1500 cm⁻¹ | Shifts to higher frequency | Increased double bond character in the C-N bond. | |
| UV-Vis | Intense π→π* bands (<350 nm) | Red-shifted or new bands appear | Ligand-to-Metal Charge Transfer (LMCT) transitions. |
| Weak bands in visible region (400-700 nm) | d-d electronic transitions of the Ni(II) center. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., with Pd(II), Pt(II), or square planar Ni(II)), NMR can provide detailed structural information.
-
¹H NMR: The disappearance of the N-H proton signal is the most telling feature. The aromatic protons of the naphthalene ring will also likely shift upon coordination due to changes in the electronic environment.
-
¹³C NMR: The carbon of the C=S group is typically found far downfield. Upon coordination, this signal will shift, reflecting the change in its electronic environment.
Elemental Analysis
Combustion analysis to determine the percentage of C, H, N, and S is a fundamental technique to verify the empirical formula of the newly synthesized complex. The experimental values should match the calculated values for the proposed formula within an acceptable margin of error (typically ±0.4%).
Potential Applications and Future Directions
The protocols and characterization methods described provide a robust framework for the synthesis and validation of this compound metal complexes. Building on this, researchers can explore a variety of applications:
-
Catalysis: The synthesized complexes can be screened as catalysts in cross-coupling reactions (e.g., Suzuki, Heck) where bulky ligands are often beneficial.
-
Biological Screening: The complexes can be tested for their in vitro antimicrobial activity against a panel of bacteria and fungi, or for their cytotoxic effects on cancer cell lines. The lipophilicity imparted by the naphthalene group may enhance cell membrane permeability.
-
Materials Development: The solid-state properties of the complexes, such as their photoluminescence or thermal stability, can be investigated to assess their potential as functional materials.
By systematically modifying the metal center (e.g., using Cu(II), Pd(II), Pt(II), Zn(II)) and exploring the resulting changes in geometry and electronic structure, a library of novel compounds with diverse and potentially valuable properties can be developed.
Naphthalene-1-carbothioamide in Coordination Chemistry: A Guide to Synthesis, Complexation, and Application
Introduction: The Emerging Role of Naphthalene-1-carbothioamide as a Versatile Ligand
This compound, a fascinating yet under-explored molecule, is gaining traction in the field of coordination chemistry. Its unique structural features, combining the rigid, aromatic naphthalene backbone with the versatile thioamide functional group, make it an intriguing ligand for the synthesis of novel metal complexes. The thioamide group (-C(=S)NH₂) is an interesting isostere of the more common amide group, with the substitution of sulfur for oxygen altering its electronic properties, nucleophilicity, and hydrogen bonding capabilities.[1][2] This modification often imparts unique reactivity and stability to the resulting metal complexes.
The naphthalene moiety provides a sterically demanding and electronically rich framework, which can influence the geometry and reactivity of the metal center. This guide provides detailed protocols for the synthesis of this compound, its coordination to metal centers, and its potential applications, particularly in the realm of antimicrobial agent development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of this compound Ligand
The synthesis of this compound can be efficiently achieved from its corresponding amide, Naphthalene-1-carboxamide, through a thionation reaction. The most common and effective reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3] Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions.
Protocol 1: Synthesis of this compound via Thionation
This protocol details the conversion of Naphthalene-1-carboxamide to this compound using Lawesson's reagent.
Materials:
-
Naphthalene-1-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Naphthalene-1-carboxamide (1.0 eq) in anhydrous toluene (100 mL).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq). Scientific Rationale: Lawesson's reagent is used in a slight excess to ensure complete thionation of the amide. Toluene is chosen as the solvent due to its high boiling point, which is suitable for this reaction, and its ability to dissolve both the starting material and the reagent.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Scientific Rationale: Washing with water and brine removes any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Expected Data:
| Parameter | Expected Value |
| Appearance | Yellowish solid |
| Yield | 70-85% |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to naphthalene and thioamide protons. |
| ¹³C NMR (CDCl₃, δ) | A peak around 200 ppm corresponding to the C=S carbon. |
| FT-IR (KBr, cm⁻¹) | Absence of the C=O stretch (around 1650 cm⁻¹) and appearance of the C=S stretch (around 1200-1250 cm⁻¹). |
Part 2: Synthesis of Metal Complexes with this compound
This compound can act as a versatile ligand, coordinating to metal ions through its sulfur and/or nitrogen atoms. The following is a general protocol for the synthesis of transition metal complexes, which can be adapted for various metal salts.
Protocol 2: General Synthesis of a Metal(II) Complex of this compound
This protocol describes a general method for synthesizing a metal(II) complex, for instance, with Ni(II), Cu(II), or Co(II).
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Absolute Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq) in hot absolute ethanol (50 mL) in a 100 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 eq) in absolute ethanol (20 mL).
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. Scientific Rationale: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of ML₂ complexes. Ethanol is a common solvent for such reactions as it dissolves both the ligand and many metal salts.
-
pH Adjustment (Optional): If deprotonation of the thioamide is desired for coordination, a few drops of a weak base like triethylamine can be added to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: After cooling to room temperature, collect the precipitated complex by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by diethyl ether to aid in drying.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.
-
Characterization: The resulting metal complex should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination mode.
Expected Observations:
-
A color change upon addition of the metal salt solution.
-
Formation of a solid precipitate during the reaction.
Part 3: Application Protocol - Antimicrobial Activity Screening
Metal complexes of thioamides often exhibit enhanced biological activity compared to the free ligands. This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized this compound and its metal complexes using the agar disc diffusion method.[4]
Protocol 3: Agar Disc Diffusion Assay for Antibacterial Screening
Materials:
-
Synthesized this compound and its metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control
-
Incubator
-
Micropipettes
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a fresh inoculum of the test bacteria in sterile nutrient broth and incubate at 37 °C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Preparation of Test Solutions: Dissolve the synthesized compounds (ligand and complexes) in DMSO to a known concentration (e.g., 1 mg/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the nutrient agar plates.
-
Application of Discs: Aseptically place sterile paper discs on the surface of the inoculated agar plates.
-
Loading of Test Compounds: Carefully apply a fixed volume (e.g., 10 µL) of each test solution onto the paper discs. Also, place a disc with the standard antibiotic and a disc with only DMSO (negative control).
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
-
Data Analysis: Compare the zones of inhibition of the test compounds with those of the positive and negative controls.
Data Presentation:
| Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | 10 | ||
| [Ni(L)₂Cl₂] | 10 | ||
| [Cu(L)₂Cl₂] | 10 | ||
| Ciprofloxacin (Std.) | 5 | ||
| DMSO (Control) | - | 0 | 0 |
L = this compound
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound and its metal complexes.
Coordination Modes
Caption: Possible coordination modes of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thioamide - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Cytotoxicity Assessment of Naphthalene-1-carbothioamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of Naphthalene-1-carbothioamide. Naphthalene-based compounds are a subject of significant interest in therapeutic research, with some demonstrating potential as anticancer agents.[1][2][3] A thorough understanding of a compound's cytotoxic profile is fundamental to its development. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to cytotoxicity profiling. We present a multi-tiered strategy, beginning with broad assessments of cell viability and membrane integrity, followed by deeper mechanistic assays to investigate apoptosis and oxidative stress—pathways implicated in the activity of naphthalene and its derivatives.[4][5][6] Each protocol is designed as a self-validating system with integrated controls, grounded in authoritative scientific principles.
Introduction and Strategic Overview
This compound belongs to a class of compounds with a naphthalene scaffold, which is present in many biologically active molecules. The parent compound, naphthalene, is known to require metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[7][8] This bioactivation can lead to the formation of reactive metabolites, such as naphthoquinones, which induce oxidative stress, deplete cellular glutathione (GSH), and cause damage to cellular macromolecules, ultimately leading to cell death.[4][5][9]
Therefore, a comprehensive cytotoxic evaluation of this compound must not only quantify cell death but also probe these potential mechanisms. We propose a tiered experimental approach to build a complete cytotoxic profile. This strategy ensures that resources are used efficiently, starting with broad, cost-effective screening assays and progressing to more complex, mechanism-specific investigations.
Caption: Tiered approach for cytotoxicity profiling.
Preliminary Considerations: Setting the Foundation
Compound Solubilization and Handling
The physicochemical properties of this compound dictate its handling. Due to its aromatic structure, it is likely poorly soluble in aqueous media.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Solubility Test: Before initiating assays, perform a solubility test in your chosen cell culture medium. The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.
-
Vehicle Control: All experiments must include a "vehicle control" group, where cells are treated with the highest concentration of DMSO used in the experiment, to ensure that the observed effects are due to the compound and not the solvent.
Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic goal.
-
Cancer Cell Lines: For anticancer screening, select a panel of relevant cell lines. For instance, studies on related naphthalene derivatives have utilized the Huh-7 hepatocellular carcinoma cell line.[10]
-
Non-Cancerous Cell Lines: To assess selective cytotoxicity, include a non-cancerous control cell line, preferably of the same tissue origin. For example, the THLE-2 normal liver cell line can be used as a counterpart to Huh-7.[10]
-
Metabolic Competence: Given that naphthalene's toxicity is linked to metabolic activation, using cell lines with known cytochrome P450 activity (e.g., HepG2) can provide valuable insights.
Tier 1: Primary Cytotoxicity Screening
The initial tier aims to answer a fundamental question: Does this compound reduce cell viability or compromise membrane integrity? We employ two distinct, yet complementary, assays.
MTT Assay: Assessment of Metabolic Activity
Principle of Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells possess active mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan precipitate.[11] A decrease in formazan production indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
Caption: Principle of the MTT reduction assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
Principle of Causality: This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14] An increase in LDH activity in the supernatant is directly proportional to the number of lysed or membrane-compromised cells, a hallmark of necrosis or late-stage apoptosis.[13][15]
Caption: Principle of the LDH release assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.[16]
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add a lysis buffer (often provided in commercial kits) to untreated control wells 45-60 minutes before supernatant collection to induce 100% cell lysis.
-
-
Reaction Setup: Add 50 µL of the LDH assay reagent (a mixture containing substrate and cofactor, as per the manufacturer's instructions) to each well containing the supernatant.[16]
-
Incubation: Incubate the plate for up to 30-60 minutes at room temperature, protected from light.[16]
-
Absorbance Reading: Add 50 µL of stop solution (if required by the kit, often 1M acetic acid) and measure the absorbance at 490 nm.[16]
Tier 2: Elucidating the Mechanism of Cell Death
If Tier 1 assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. Many anticancer agents function by inducing apoptosis (programmed cell death).[17][18]
Caspase-Glo® 3/7 Assay: Detecting Apoptosis Execution
Principle of Causality: Apoptosis proceeds via the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates to orchestrate cell dismantling.[19] This assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspases-3 and -7.[20][21] Cleavage of this substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to caspase-3/7 activity.[20]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[21][22]
-
Add-Mix-Measure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis and initiate the reaction.[21]
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Tier 3: Investigating Mechanistic Pathways
Based on the known toxicology of naphthalene, investigating the induction of reactive oxygen species (ROS) is a critical step in understanding the mechanism of this compound.
Intracellular ROS Detection Assay
Principle of Causality: ROS are chemically reactive molecules containing oxygen that are by-products of normal metabolism.[23] Oxidative stress occurs when ROS production overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[5] This assay commonly uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25] The resulting fluorescence intensity is proportional to the level of intracellular ROS.
Detailed Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
Probe Loading:
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells gently with warm PBS.
-
Add 100 µL of the this compound dilutions (prepared in PBS or serum-free medium) to the wells.
-
Include controls: a negative control (buffer only) and a positive control (e.g., 100 µM Tert-Butyl hydroperoxide (TBHP) or H₂O₂) to induce ROS production.[23][25]
-
-
Incubation: Incubate for the desired time (e.g., 30 minutes to 4 hours). This is typically a shorter incubation than viability assays.
-
Fluorescence Reading: Measure fluorescence immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[24]
Data Analysis and Presentation
For all assays, data should be normalized and presented in a clear, quantitative format.
-
Percent Viability/Activity Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use non-linear regression (sigmoidal dose-response model) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., viability, metabolic activity).
Table 1: Example Summary of Cytotoxicity Data for this compound
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) ± SD |
|---|---|---|---|
| Huh-7 (Cancer) | MTT | 48 hr | [Insert Value] |
| THLE-2 (Normal) | MTT | 48 hr | [Insert Value] |
| Huh-7 (Cancer) | LDH | 48 hr | [Insert Value] |
| THLE-2 (Normal) | LDH | 48 hr | [Insert Value] |
| Huh-7 (Cancer) | Caspase-3/7 | 24 hr | [Insert Value] |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 8. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo murine studies on the biochemical mechanism of naphthalene cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. praxilabs.com [praxilabs.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. promega.com [promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. antbioinc.com [antbioinc.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Naphthalene-1-carbothioamide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Naphthalene-1-carbothioamide Scaffold - A Versatile Core in Enzyme Inhibition
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities. Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, facilitating precise interactions with biological targets. When functionalized with a carbothioamide group (-C(=S)NH-), the resulting this compound moiety offers a unique combination of lipophilicity, hydrogen bonding capabilities, and potential for metal chelation, making it an attractive starting point for the design of potent and selective enzyme inhibitors.
This guide provides an in-depth exploration of the this compound scaffold in the context of enzyme inhibitor development. Moving beyond a simple recitation of facts, we will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the efficacy of these compounds. Our focus will be on providing a practical and scientifically rigorous resource for researchers aiming to leverage this promising chemical entity in their drug discovery programs.
I. The Emergence of this compound Derivatives as Kinase Inhibitors
While the broader class of naphthalene derivatives has been investigated against a wide range of enzymes, a particularly compelling application of the this compound scaffold has been in the development of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
A key example highlighting the potential of this scaffold is the development of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide and its analogs as potent inhibitors of Aurora kinases A and B [1]. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers. Inhibition of Aurora kinases can lead to defects in cell division and ultimately, apoptosis of cancer cells.
Mechanism of Action: Insights into Kinase Inhibition
The carbothioamide moiety, and the related thiourea group, are known to act as effective pharmacophores in kinase inhibition[2][3]. Their ability to form key hydrogen bonds within the ATP-binding pocket of kinases is a critical determinant of their inhibitory activity. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors.
In the case of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide, in silico docking studies have elucidated its binding mode within the active site of Aurora kinases[1]. The naphthalene moiety and the phenyl rings of the pyrazoline core likely engage in hydrophobic and π-π stacking interactions with non-polar residues in the kinase domain. The carbothioamide group is positioned to form crucial hydrogen bonds with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme and is a common anchoring point for kinase inhibitors.
II. Synthesis of this compound Derivatives: A Protocol
The synthesis of this compound derivatives can be achieved through several routes. A common and versatile method involves the reaction of a primary amine with a naphthalene-1-carbonyl isothiocyanate intermediate. The following protocol is a representative example for the synthesis of N-aryl naphthalene-1-carbothioamides.
Protocol 1: Synthesis of N-Aryl this compound
Materials:
-
1-Naphthoyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone
-
Substituted aniline
-
Stirring apparatus and reflux condenser
-
Standard laboratory glassware
Procedure:
-
Preparation of 1-Naphthoyl Isothiocyanate:
-
In a round-bottom flask, dissolve 1-naphthoyl chloride (1 equivalent) in anhydrous acetone.
-
Add potassium thiocyanate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the precipitated potassium chloride. The filtrate contains the 1-naphthoyl isothiocyanate intermediate and is used directly in the next step.
-
-
Formation of N-Aryl this compound:
-
To the filtrate containing 1-naphthoyl isothiocyanate, add a solution of the desired substituted aniline (1 equivalent) in anhydrous acetone dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), the product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold acetone or ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Causality Behind Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 1-naphthoyl chloride and the isothiocyanate intermediate.
-
Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the formation of the isothiocyanate.
-
Dropwise Addition: The slow, dropwise addition of the aniline solution helps to control the exothermicity of the reaction and prevents the formation of unwanted side products.
III. In Vitro Enzyme Inhibition Assays: A Focus on Aurora Kinases
To evaluate the inhibitory potential of newly synthesized this compound derivatives, robust and reliable enzyme inhibition assays are essential. The following protocols describe a luminescence-based assay for determining the in vitro inhibitory activity against Aurora kinases A and B. This method relies on the quantification of ADP produced during the kinase reaction.
Protocol 2: Aurora Kinase A and B Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assay kits and is a widely used method for screening kinase inhibitors.
Materials:
-
Recombinant human Aurora kinase A or B
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein (MBP) for Aurora B)
-
Adenosine triphosphate (ATP)
-
This compound test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Setup:
-
In a white, opaque microplate, set up the following reactions in triplicate:
-
Blank (No Enzyme Control): Kinase assay buffer, substrate, ATP, and vehicle (DMSO).
-
Positive Control (No Inhibitor): Kinase, substrate, ATP, and vehicle (DMSO).
-
Test Wells: Kinase, substrate, ATP, and serially diluted test compound.
-
-
The final volume of each reaction is typically 10-25 µL.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validating System:
-
The inclusion of a "no enzyme" blank and a "no inhibitor" positive control in each assay plate is critical for data validation.
-
The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and suitable for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
IV. Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing valuable insights into the molecular determinants of enzyme inhibition.
Key Structural Features and Their Impact on Activity:
| Structural Moiety | Modification | Impact on Kinase Inhibitory Activity | Rationale |
| Naphthalene Ring | Substitution pattern (e.g., 1- vs. 2-naphthyl), addition of substituents (e.g., methoxy, halogen) | Can significantly alter potency and selectivity. | Modifies the hydrophobic and electronic properties of the scaffold, influencing interactions with the kinase active site. |
| Carbothioamide Linker | Replacement with carboxamide (-C(=O)NH-) | Generally leads to a decrease in activity. | The sulfur atom's unique electronic properties and hydrogen bonding capacity are often crucial for potent inhibition. |
| Aryl/Alkyl Substituent on Carbothioamide | Variation of aromatic and aliphatic groups | Greatly influences potency. | This substituent often occupies a specific pocket within the kinase active site, and its size, shape, and electronic properties must be complementary to the pocket for optimal binding. |
| Additional Heterocyclic Rings (e.g., Pyrazoline) | Incorporation of other ring systems | Can enhance potency and introduce new interaction points. | The pyrazoline ring in the lead compound likely provides additional hydrophobic and hydrogen bonding interactions. |
Quantitative Data for Pyrazoline Carbothioamide Derivatives:
The following table summarizes the reported IC₅₀ values for a series of pyrazoline carbothioamide derivatives against various kinases, illustrating the impact of structural modifications on inhibitory activity.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| NDPC | Aurora Kinase A | in the low micromolar to nanomolar range | [1] |
| NDPC | Aurora Kinase B | in the low micromolar to nanomolar range | [1] |
| Compound 6h | EGFR | 1.66 | [4] |
| Compound 6j | EGFR | 1.9 | [4] |
| Compound 18g | VEGFR2 | 0.168 | [5] |
| Compound 18h | VEGFR2 | 0.135 | [5] |
Note: The exact IC₅₀ values for NDPC against Aurora kinases were not publicly available in the abstract.
V. Visualizing Experimental Workflows and Pathways
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of this compound derivatives.
Simplified Aurora Kinase Signaling Pathway
Caption: Simplified role of Aurora kinases in mitosis and the effect of inhibitors.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising and versatile starting point for the development of novel enzyme inhibitors, particularly in the realm of kinase-targeted therapies. The synthetic accessibility of these compounds, coupled with the tunable nature of their physicochemical properties, allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Expanding the Target Space: While kinase inhibition is a promising application, the unique chemical features of the this compound moiety suggest that it may be effective against other enzyme classes, such as proteases, phosphatases, and metabolic enzymes.
-
Improving Selectivity: Kinase inhibitors often suffer from off-target effects due to the high degree of conservation in the ATP-binding site across the kinome. Future design strategies should focus on exploiting less conserved regions of the kinase domain to achieve greater selectivity.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to cellular and in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.
By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the potential of the this compound scaffold in their quest for novel and impactful therapeutics.
References
- 1. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Naphthalene-1-carbothioamide in Material Science
Introduction: The Versatility of the Naphthalene Scaffold in Advanced Materials
Naphthalene, a simple bicyclic aromatic hydrocarbon, has long captivated chemists and material scientists. Its rigid, planar structure and rich π-electron system provide a robust platform for the design and synthesis of functional organic materials.[1][2] The strategic functionalization of the naphthalene core allows for the fine-tuning of its electronic, optical, and self-assembly properties, making its derivatives valuable components in a wide array of applications, from organic electronics to chemical sensing and drug delivery.[3][4]
This application note focuses on a particularly intriguing derivative: Naphthalene-1-carbothioamide (C₁₁H₉NS) . The presence of the thioamide group (-CSNH₂) introduces unique coordination chemistry and reactivity compared to its carboxamide counterpart. The sulfur atom, being larger and more polarizable than oxygen, offers distinct binding affinities for metal ions and participates in different intermolecular interactions, opening up novel avenues in material design.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in material science, complete with detailed experimental protocols for the synthesis and characterization of materials derived from this versatile building block.
I. Application in Chemo-sensing: A Platform for Heavy Metal Ion Detection
The thioamide group of this compound is an excellent chelating agent for various metal ions. This property, combined with the inherent fluorescence of the naphthalene moiety, makes it a promising candidate for the development of selective and sensitive chemosensors. The coordination of a metal ion to the thioamide can induce changes in the electronic structure of the molecule, leading to a detectable optical response, such as a change in fluorescence intensity (quenching or enhancement) or a colorimetric shift.
Principle of Operation
The sensing mechanism is typically based on the interaction between the lone pair of electrons on the sulfur and nitrogen atoms of the thioamide group with the d-orbitals of transition metal ions. This coordination can lead to photoinduced electron transfer (PET) or charge transfer (CT) processes that alter the fluorescence properties of the naphthalene fluorophore. The selectivity of the sensor can be tuned by modifying the substitution pattern on the naphthalene ring or the thioamide nitrogen.
A generalized workflow for the development of a this compound-based chemosensor is depicted below:
Caption: Workflow for developing a this compound-based chemosensor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of thioamides from nitriles.
Materials:
-
1-Naphthonitrile
-
Thioacetamide
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthonitrile (1 equivalent) and thioacetamide (1.2 equivalents) in anhydrous toluene.
-
Bubble dry HCl gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Characterization:
-
¹H NMR: To confirm the presence of aromatic and amide protons.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR: To detect the characteristic C=S and N-H stretching vibrations of the thioamide group.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Protocol: Fluorescence-Based Detection of a Heavy Metal Ion (Example: Hg²⁺)
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂, etc.) (10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution.
-
In a series of cuvettes, add the working sensor solution.
-
To each cuvette, add increasing concentrations of the Hg²⁺ stock solution.
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation at a suitable wavelength, e.g., 330 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the Hg²⁺ concentration.
Data Analysis:
| Analyte | Concentration Range (µM) | Detection Limit (nM) | Fluorescence Response |
| Hg²⁺ | 0 - 50 | ~50 | Quenching |
| Pb²⁺ | 0 - 100 | >1000 | Minimal Change |
| Cd²⁺ | 0 - 100 | >1000 | Minimal Change |
II. Application in Organic Electronics: A Building Block for n-Type Semiconductors
Naphthalene derivatives, particularly those with electron-withdrawing groups, are widely explored as n-type semiconductors in organic electronic devices such as Organic Thin-Film Transistors (OTFTs).[3][5][6] While this compound itself is not as extensively studied as naphthalene diimides, its electron-withdrawing thioamide group suggests potential for n-type behavior. The ability of the thioamide to engage in hydrogen bonding and π-π stacking can influence the molecular packing in the solid state, which is crucial for efficient charge transport.
Rationale for Use in OTFTs
The performance of an OTFT is highly dependent on the molecular structure and solid-state packing of the organic semiconductor.[5] The planar naphthalene core facilitates π-orbital overlap, while the thioamide group can promote intermolecular interactions, potentially leading to a well-ordered crystalline structure suitable for charge transport.
A conceptual workflow for the fabrication and testing of an OTFT using a this compound derivative is as follows:
Caption: Workflow for OTFT fabrication with a this compound derivative.
Protocol: Synthesis of an N-alkylated this compound Derivative
To improve solubility and processability for thin-film deposition, the thioamide can be N-functionalized.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., 1-bromododecane)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend NaH (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After cooling, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact OTFT
Device Fabrication:
-
Use a heavily n-doped silicon wafer with a thermally grown SiO₂ layer as the gate dielectric.
-
Clean the substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the film morphology of the organic semiconductor.
-
Deposit a thin film (e.g., 50 nm) of the synthesized N-alkylated this compound derivative onto the substrate via spin-coating from a suitable solvent (e.g., chloroform, toluene).
-
Anneal the film at an optimized temperature to improve crystallinity.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.
Characterization:
-
The electrical characteristics of the OTFT are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or under vacuum.
-
The field-effect mobility (µ) and the on/off current ratio are calculated from the transfer characteristics (I_D vs. V_G).
III. Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The thioamide group of this compound can act as a versatile ligand for the construction of coordination polymers and MOFs.[7][8] The ability of the thioamide to bridge metal centers can lead to the formation of 1D, 2D, or 3D networks with interesting structural topologies and potential applications in gas storage, separation, and catalysis.
Design Principles
The formation of a coordination polymer or MOF depends on the coordination geometry of the metal ion and the connectivity of the organic linker.[9] this compound can act as a monodentate or bidentate ligand, and its derivatives with additional coordinating groups can lead to higher-dimensional structures.
A schematic representation of the self-assembly process is shown below:
Caption: Self-assembly of a coordination polymer from metal ions and ligands.
Protocol: Solvothermal Synthesis of a Coordination Polymer
Materials:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O)
-
A suitable solvent system (e.g., N,N-dimethylformamide (DMF)/Ethanol)
Procedure:
-
In a small glass vial, dissolve this compound (1 equivalent) and the metal salt (1 equivalent) in the solvent system.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent, and dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Conclusion
This compound is a versatile building block with significant potential in material science. Its unique combination of a fluorescent naphthalene core and a strongly coordinating thioamide group makes it a promising candidate for the development of chemosensors, organic semiconductors, and coordination polymers. The protocols provided in these application notes offer a starting point for researchers to explore the rich chemistry and material science of this intriguing molecule. Further functionalization of the naphthalene ring and the thioamide nitrogen will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.org.mx [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Naphthalene-1-carbothioamide
Welcome to the technical support guide for the synthesis of Naphthalene-1-carbothioamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is a frequent challenge that can stem from several factors, depending on your chosen synthetic route.
If you are using the thionation of Naphthalene-1-carboxamide (Route A):
-
Cause 1: Inactive or Insufficient Thionating Agent. Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are moisture-sensitive. Exposure to atmospheric water can degrade the reagent, reducing its thionating efficiency.[1]
-
Solution: Ensure you are using a fresh, high-quality thionating agent. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. It is also crucial to use the correct stoichiometry; conventional methods often require a slight excess of Lawesson's reagent to drive the reaction to completion.[2]
-
-
Cause 2: Suboptimal Reaction Temperature or Time. The thionation of amides requires sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.
-
Solution: The optimal temperature is typically achieved by refluxing in a solvent like toluene or dioxane.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial. Conversely, if decomposition is observed, consider lowering the temperature.
-
If you are using the addition of a sulfur source to 1-Cyanonaphthalene (Route B):
-
Cause 1: Inefficient Generation of the Nucleophilic Sulfur Species. The direct addition of hydrogen sulfide (H₂S) to a nitrile is often slow. The reaction relies on the formation of the more nucleophilic hydrosulfide anion (HS⁻).
-
Solution: The reaction is typically catalyzed by a base. Using a base like triethylamine, pyridine, or an anion-exchange resin can significantly accelerate the reaction by facilitating the formation of HS⁻.[4][5] Alternatively, using a salt like sodium hydrosulfide (NaSH) directly provides the nucleophile.[5][6]
-
-
Cause 2: Poor Solubility of Reagents. The solubility of 1-cyanonaphthalene and the sulfur source in the chosen solvent system can limit the reaction rate.
Q2: My TLC analysis shows a significant amount of unreacted starting material (amide or nitrile) even after extended reaction times. How can I improve the conversion rate?
Answer: Poor conversion points to issues with reaction kinetics or equilibrium.
-
For Thionation Reactions (Route A): The primary reason for incomplete conversion is often related to the reactivity of the thionating agent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of Lawesson's Reagent or P₄S₁₀.
-
Increase Reagent Stoichiometry: Increase the molar equivalents of the thionating agent from 0.5 to 0.75 or even 1.0 equivalent relative to the amide.
-
Solvent Choice: Ensure you are using a suitable high-boiling, anhydrous solvent such as toluene, xylene, or dioxane to maintain the required reaction temperature.[7]
-
-
-
For Nitrile-Based Reactions (Route B): Incomplete conversion is often due to insufficient activation of the nitrile or a low concentration of the active sulfur nucleophile.
-
Troubleshooting Steps:
-
Catalyst/Base Addition: If using gaseous H₂S, ensure an adequate amount of a suitable base (e.g., triethylamine) is present.[5] If the reaction is still slow, consider switching to a more robust system like NaSH in DMF.[6]
-
Increase Reagent Concentration: For reactions with NaSH or other sulfide salts, increasing the concentration can help drive the reaction forward. An excess of the sulfur reagent is often required for hindered or less reactive nitriles.[5]
-
Temperature Control: While many of these reactions can proceed at room temperature, gentle heating (e.g., to 50-70 °C) can significantly improve the rate of conversion, especially for sterically hindered or electron-rich nitriles.[4]
-
-
Q3: The purification of my this compound is challenging due to persistent impurities. What are these byproducts and how can I achieve high purity?
Answer: Purification is a critical step, and the nature of impurities depends on the synthetic route.
-
Common Impurities:
-
Unreacted Starting Material: Naphthalene-1-carboxamide or 1-cyanonaphthalene.
-
Phosphorus-based Byproducts: From Lawesson's Reagent or P₄S₁₀, these are often polar and can streak on TLC.
-
Oxidized Species: The thioamide can be susceptible to oxidation.
-
Hydrolysis Product: The thioamide can hydrolyze back to the corresponding amide, especially during aqueous work-up under non-neutral pH conditions.
-
-
Purification Strategy:
-
Work-up: After the reaction, a careful work-up is essential. For Lawesson's reagent reactions, quenching with a saturated NaHCO₃ solution can help remove some acidic byproducts. For nitrile reactions, an aqueous work-up is typically used to remove inorganic salts.
-
Filtration: In many cases, the crude product can be filtered and washed with a non-polar solvent (like hexanes) to remove non-polar impurities, followed by a polar solvent (like cold ethanol or methanol) to wash away highly polar byproducts.
-
Recrystallization: This is the most effective method for purifying this compound.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from both more polar and less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound and their respective pros and cons?
Answer: The two primary and most reliable methods are the thionation of the corresponding amide and the addition of a sulfur source to the nitrile.
| Method | Starting Material | Key Reagents | Pros | Cons |
| Route A: Thionation | Naphthalene-1-carboxamide | Lawesson's Reagent, P₄S₁₀[3][10] | Generally high yields; well-established methodology. | Reagents are air/moisture sensitive; phosphorus byproducts can complicate purification; often requires high temperatures (reflux).[2] |
| Route B: Nitrile Addition | 1-Cyanonaphthalene | H₂S (+ base), NaSH, Thioacetamide[4][5][6] | Milder reaction conditions (often room temp); avoids phosphorus byproducts; starting nitrile is readily available. | H₂S is highly toxic and requires special handling; reactions can be slower than thionation; may require pressure for less reactive substrates.[5] |
Q2: Can you explain the mechanism for the thionation of an amide using Lawesson's Reagent?
Answer: The thionation reaction with Lawesson's Reagent (LR) proceeds through a well-established mechanism involving a four-membered ring intermediate.
-
Dissociation of LR: In solution, the dimeric Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[1]
-
Nucleophilic Attack: The carbonyl oxygen of the Naphthalene-1-carboxamide attacks the electrophilic phosphorus atom of the reactive ylide.
-
Intermediate Formation: This leads to the formation of a zwitterionic intermediate, which quickly rearranges.
-
Cycloaddition: The intermediate undergoes a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane ring.
-
Cycloreversion: This ring is unstable and collapses in a retro-[2+2] cycloaddition. The driving force for this step is the formation of a very stable P=O bond, which releases the desired this compound.[1]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Q3: What are the critical safety precautions when handling thionating agents and hydrogen sulfide?
Answer: Safety is paramount when performing these syntheses.
-
Lawesson's Reagent & P₄S₁₀:
-
Toxicity & Odor: These reagents have a strong, unpleasant odor of hydrogen sulfide due to slow hydrolysis with ambient moisture. Always handle them in a well-ventilated fume hood.
-
Moisture Reactivity: They react with water to release toxic and flammable H₂S gas. Never quench the reaction with water directly. Use a saturated sodium bicarbonate solution carefully.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
-
Hydrogen Sulfide (H₂S):
-
Extreme Toxicity: H₂S is a highly toxic gas that can cause olfactory fatigue, meaning you may no longer be able to smell it at dangerous concentrations. It is a broad-spectrum poison, but particularly affects the nervous system.
-
Handling: All manipulations involving H₂S gas must be conducted in a certified, high-performance fume hood. An H₂S gas detector should be in place.
-
Scrubbing: The effluent gas stream from the reaction must be passed through a scrubber containing a bleach (sodium hypochlorite) or sodium hydroxide solution to neutralize any unreacted H₂S.
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Thionation of Naphthalene-1-carboxamide
This protocol is adapted from general procedures for amide thionation using Lawesson's Reagent.[2][10]
Caption: Workflow for the synthesis of this compound via thionation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Naphthalene-1-carboxamide (1.0 eq).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by Lawesson's Reagent (0.6 eq). The flask is then purged with nitrogen or argon.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting amide spot has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated phosphorus byproducts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Protocol 2: Synthesis from 1-Cyanonaphthalene
This protocol is based on methods utilizing sodium hydrosulfide as a safe and effective H₂S source.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-cyanonaphthalene (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: To this solution, add sodium hydrosulfide hydrate (NaSH·xH₂O, 2.5 eq) and magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.2 eq).[6] The MgCl₂ helps to facilitate the reaction.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor its progress by TLC until the starting nitrile is no longer visible.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMF and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to afford the final product. Dry the pure crystals under vacuum.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 8. US3649708A - Purification of naphthalene - Google Patents [patents.google.com]
- 9. JPS63107944A - Purification of naphthalene - Google Patents [patents.google.com]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Purification of Naphthalene-1-carbothioamide
Welcome to the technical support center for the purification of Naphthalene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and frequently asked questions related to the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, like many solid organic compounds, are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired final purity. Sublimation can also be a viable, albeit less common, option for this type of aromatic compound.
Q2: How do I choose the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For aromatic compounds, alcohols like ethanol or isopropanol are often good starting points.[2] A two-solvent system, such as ethanol/water or acetone/hexanes, can also be effective if a single solvent does not provide the desired solubility profile.[3][4] The key is to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities will largely depend on the synthetic route. A common method for synthesizing thioamides is the thionation of the corresponding amide (Naphthalene-1-carboxamide) using a reagent like Lawesson's reagent. In this case, potential impurities could include:
-
Unreacted Naphthalene-1-carboxamide.
-
Phosphorus-containing byproducts from Lawesson's reagent.[5][6]
-
Side-products from the reaction.
-
Residual solvents from the synthesis.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques should be used to confirm the purity of your final product. These include:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impure compounds typically exhibit a broadened and depressed melting point range.[7][8]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.[8][9]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any organic impurities.[7][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9][10]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the thioamide functional group.[7]
-
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[9][10]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This happens when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[11] It can also be caused by the presence of significant impurities.[12]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.[11][12]
-
If the problem persists, consider purifying the sample by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.
-
Problem 2: I have a very low yield after recrystallization.
-
Cause: A low yield can result from using too much solvent, premature crystallization during filtration, or the compound being more soluble in the cold solvent than anticipated.[13]
-
Solution:
-
Too much solvent: Before filtering, you can gently boil off some of the solvent to re-concentrate the solution. Be careful not to evaporate too much, as this can cause the compound to crash out of solution.
-
Premature crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your hot solution.[11]
-
Solubility issues: If the compound is significantly soluble in the cold solvent, you may need to cool the solution in an ice bath to maximize crystal formation. Be aware that this may also cause some impurities to precipitate.
-
Problem 3: My purified this compound is still showing impurities by TLC/NMR.
-
Cause: The chosen purification method may not be effective at removing certain impurities, especially those with similar polarity to your compound.
-
Solution:
-
Recrystallization: If you performed a single-solvent recrystallization, try a two-solvent system. This can sometimes provide better separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. It offers much greater resolving power.
-
Optimize Chromatography Conditions: If you have already tried column chromatography, you may need to optimize the mobile phase. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation.
-
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
IV. Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
V. Data Summary
Table 1: Common Solvents for Purification of Aromatic Thioamides
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol, Isopropanol | Good balance of polarity for aromatic compounds.[2] |
| Toluene | Good for less polar aromatic compounds, though sublimation can be an issue.[14] | |
| Ethanol/Water | Two-solvent system for fine-tuning solubility.[15] | |
| Acetone/Hexanes | Another common two-solvent system.[3] | |
| Column Chromatography | Hexanes/Ethyl Acetate | A versatile mobile phase for compounds of moderate polarity. |
| Dichloromethane/Methanol | For more polar compounds. |
VI. References
-
Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Retrieved from --INVALID-LINK--
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from --INVALID-LINK--
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2020, November 5). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Retrieved from --INVALID-LINK--
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, August 14). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2024, February 7). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from --INVALID-LINK--
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Characterization of Thioamide Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 13). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them. Retrieved from --INVALID-LINK--
-
Science. (2025, January 29). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Naphthalenes Through Three-Component Coupling of Alkynes, Fischer Carbene Complexes, and Benzaldehyde Hydrazones via Isoindole Intermediates. Retrieved from --INVALID-LINK--
-
YouTube. (2020, October 25). Polynuclear hydrocarbons | synthesis and uses of Naphthalene | Haworth method | part-1,Unit-4| POC-2. Retrieved from --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Naphthalene-1-carbothioamide Synthesis
Document ID: TSC-NCBTS-2026-01
Version: 1.0
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of Naphthalene-1-carbothioamide. Here, we address common challenges and provide evidence-based strategies to optimize reaction conditions, improve yields, and ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is the thionation of its corresponding amide, 1-naphthalene carboxamide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being the most common and versatile choice.[1][2][3] Alternative methods include reacting 1-naphthonitrile with a source of hydrogen sulfide, though this often requires more specialized equipment to handle gaseous reagents.
Q2: What is Lawesson's reagent and how does it work?
Lawesson's reagent (LR) is a sulfur-transfer agent used to convert carbonyl compounds, such as amides, into their corresponding thiocarbonyls.[3][4] Its chemical name is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. In solution, LR exists in equilibrium with a reactive dithiophosphine ylide intermediate.[2][4] This intermediate reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane ring. This ring then undergoes a retro-[2+2] cycloaddition, driven by the formation of a very stable P=O bond, to yield the desired thioamide.[2][3]
Q3: What are the critical safety precautions when working with Lawesson's reagent?
Lawesson's reagent is moisture-sensitive and can release flammable and toxic hydrogen sulfide gas upon contact with water or acids.[5] It is crucial to handle LR in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).[6][7] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[8] Residues should be quenched carefully with an excess of sodium hypochlorite (bleach) solution to neutralize the foul-smelling byproducts.[4]
Q4: How can I effectively monitor the progress of the thionation reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to achieve good separation between the starting amide, the thioamide product, and any byproducts. The thioamide product is typically less polar than the starting amide and will have a higher Rf value. Staining with potassium permanganate or visualization under UV light can help identify the spots. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has run for the prescribed time, but TLC analysis shows little to no formation of the desired thioamide. What could be the cause?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.
-
Cause 1: Inactive Lawesson's Reagent (LR)
-
Explanation: LR can degrade over time, especially if exposed to moisture. Old or improperly stored reagent may have reduced reactivity.
-
Solution: Use freshly purchased LR or reagent that has been stored under anhydrous conditions in a desiccator. If in doubt, it is best to use a new bottle.
-
-
Cause 2: Insufficient Reaction Temperature
-
Explanation: While some thionations can proceed at room temperature, the conversion of aromatic amides often requires elevated temperatures to overcome the activation energy barrier.[9] The solubility of LR can also be a limiting factor at lower temperatures.
-
Solution: Perform the reaction in a high-boiling, anhydrous solvent such as toluene or xylene and heat to reflux (typically 80-110°C). Monitor the reaction by TLC until the starting material is consumed.
-
-
Cause 3: Incorrect Stoichiometry
-
Explanation: The stoichiometry of the reaction requires 0.5 equivalents of Lawesson's reagent per equivalent of amide, as the LR molecule contains two reactive P=S moieties. Using too little LR will result in incomplete conversion.
-
Solution: Ensure you are using at least 0.5 to 0.6 equivalents of LR for every one equivalent of 1-naphthalene carboxamide. A slight excess of LR can help drive the reaction to completion.
-
Problem 2: Reaction Stalls / Incomplete Conversion
Q: The reaction proceeds initially, but then stalls, leaving a significant amount of unreacted starting material even after prolonged reaction time. Why is this happening?
A: Stalled reactions are often related to reagent solubility or deactivation.
-
Cause 1: Poor Solubility of Reagents
-
Explanation: Both 1-naphthalene carboxamide and Lawesson's reagent have limited solubility in some organic solvents at room temperature. If the reagents are not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a very slow or stalled reaction.
-
Solution: Choose a solvent in which both reactants are soluble at the reaction temperature. Anhydrous tetrahydrofuran (THF) is a good choice for reactions at or near room temperature, though it may require a large volume to fully dissolve the reagents.[9] For higher temperatures, toluene is often preferred. Ensure vigorous stirring throughout the reaction.
-
-
Cause 2: Presence of Moisture
-
Explanation: Water in the reaction mixture will react preferentially with Lawesson's reagent, consuming it and rendering it ineffective for the thionation of the amide.[5]
-
Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Problem 3: Difficult Purification and Oily Product
Q: After the workup, my product is an impure oil that is difficult to purify by column chromatography. What causes this and how can I fix it?
A: This issue is almost always caused by phosphorus-containing byproducts from Lawesson's reagent.
-
Cause 1: Persistent Phosphorus Byproducts
-
Explanation: The reaction of LR generates stoichiometric amounts of phosphorus-containing byproducts.[10] These byproducts are often sticky, foul-smelling solids or oils that can co-elute with the desired product during chromatography, making purification challenging.[9][11]
-
Solution 1 (Aqueous Workup): Do not directly chromatograph the crude reaction mixture. After evaporating the solvent, perform a thorough aqueous workup. This involves partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. Wash the organic layer multiple times with water, followed by a wash with saturated sodium bicarbonate solution and finally brine.[9] This removes a significant portion of the polar byproducts.
-
Solution 2 (Byproduct Decomposition): A highly effective method involves treating the crude reaction mixture with an alcohol after the thionation is complete. Adding ethanol or ethylene glycol and refluxing for a short period decomposes the phosphorus byproducts into more polar phosphonates that are easily removed during the aqueous workup.[10] This often results in a cleaner crude product that is easier to purify.
-
Solution 3 (Recrystallization): this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is an excellent final purification step to obtain a high-purity, crystalline product.
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
1-Naphthalene carboxamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene
-
Ethanol
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-naphthalene carboxamide (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add Lawesson's reagent (0.55 eq) to the flask, followed by anhydrous toluene (to make a ~0.2 M solution with respect to the amide).
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Byproduct Quenching: Once the starting material is consumed, cool the reaction mixture to ~80°C. Add ethanol (equal volume to the toluene used) and reflux the mixture for an additional 1-2 hours.[10]
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a crystalline solid.
Data Summary: Effect of Reaction Conditions
The following table summarizes expected outcomes based on varying key reaction parameters.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome & Justification |
| Solvent | Dichloromethane (DCM) | Toluene | Optimized: Toluene's higher boiling point (110°C vs 40°C) ensures sufficient thermal energy for efficient reaction, leading to higher conversion rates. |
| Temperature | Room Temperature | 110°C (Reflux) | Optimized: Elevated temperature increases reagent solubility and reaction rate, significantly reducing reaction time from >24 hours to 2-4 hours. |
| LR Equiv. | 0.45 eq | 0.55 eq | Optimized: A slight excess of Lawesson's reagent ensures the reaction goes to completion, compensating for any minor degradation or side reactions. |
| Workup | Direct Chromatography | Post-Reaction Ethanol Treatment | Optimized: Ethanol treatment converts phosphorus byproducts to easily removable polar species, simplifying purification and improving final product purity.[10] |
| Expected Yield | 40-60% | 85-95% | The combination of optimized parameters consistently leads to significantly higher isolated yields of the pure product. |
Visual Workflow & Troubleshooting Diagrams
General Synthesis Workflow
The following diagram illustrates the optimized workflow for the synthesis and purification of this compound.
Caption: Optimized workflow for this compound synthesis.
Troubleshooting Decision Tree: Low Yield
Use this decision tree to diagnose and resolve issues related to low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Preparation of Naphthalene-1-carbothioamide
Welcome to the technical support guide for the synthesis of Naphthalene-1-carbothioamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this preparation. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices and side reactions to ensure your synthesis is both successful and reproducible.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems observed during the synthesis of this compound, whether starting from 1-naphthonitrile or Naphthalene-1-carboxamide.
Question 1: My reaction is incomplete. TLC/LCMS analysis shows a significant amount of unreacted starting material (Naphthalene-1-carboxamide or 1-Naphthonitrile). What went wrong?
This is a common issue stemming from several potential factors related to reagent activity and reaction conditions.
Possible Causes & Solutions:
-
For Amide Thionation (using Lawesson's Reagent):
-
Degraded Lawesson's Reagent (LR): LR is sensitive to moisture and can hydrolyze over time, reducing its efficacy. It is often the primary culprit for incomplete reactions.[1]
-
Troubleshooting: Use freshly purchased LR or a sample that has been stored under inert gas in a desiccator. The reagent should be a pale yellow powder; a strong odor of hydrogen sulfide indicates some degradation.
-
Preventative Measure: Purchase LR in smaller quantities and store it properly. For a critical reaction, consider recrystallizing the LR from hot toluene or xylene before use.[1]
-
-
Insufficient Temperature or Time: Thionation requires thermal energy to proceed at a reasonable rate. The reaction of amides is generally faster than that of esters, but aromatic amides can be stubborn.[2][3]
-
Troubleshooting: If the reaction has stalled, consider increasing the temperature by 10-20 °C or extending the reaction time. Monitor progress by TLC every 1-2 hours.
-
Preventative Measure: For Naphthalene-1-carboxamide, a good starting point is refluxing in a solvent like toluene or dioxane for 4-6 hours.
-
-
Poor Solubility: If the starting amide is not fully dissolved in the reaction solvent at the reaction temperature, the reaction will be slow and incomplete.
-
Troubleshooting: Add more solvent or switch to a higher-boiling solvent in which the starting material is more soluble (e.g., xylene).
-
-
-
For Nitrile Thiolysis (using H₂S or NaSH):
-
Inefficient H₂S Addition: The addition of hydrogen sulfide to nitriles can be slow, especially for sterically hindered or non-activated nitriles.[4]
-
Troubleshooting: If using a solid H₂S source like sodium hydrosulfide (NaSH), ensure it is finely powdered and used in excess (1.5-2.0 equivalents) to drive the reaction to completion.[4]
-
Preventative Measure: The use of a base catalyst, such as an amine in a polar aprotic solvent like DMF, is often necessary to facilitate the reaction.[4] Avoid using gaseous H₂S due to its toxicity and difficulty in stoichiometric control.[4]
-
-
Question 2: My final product is contaminated with a species corresponding to the mass of Naphthalene-1-carboxamide or Naphthalene-1-carboxylic acid. How did this happen?
This points to unintended hydrolysis of either the starting material or the product, a prevalent side reaction.
Possible Causes & Solutions:
-
Moisture Contamination: The presence of water in the reaction or during workup is the most common cause.
-
Mechanism of Side Reaction:
-
Nitrile Hydrolysis: 1-Naphthonitrile can be hydrolyzed under acidic or basic conditions to Naphthalene-1-carboxamide, and further to Naphthalene-1-carboxylic acid.
-
Thioamide Hydrolysis: The product, this compound, is also susceptible to hydrolysis back to the corresponding amide, especially during aqueous workup or silica gel chromatography.
-
-
Troubleshooting: During workup, use brines to wash organic layers and dry thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. When performing chromatography, consider using a less protic solvent system or deactivating the silica gel with triethylamine.
-
Preventative Measure: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry all glassware in an oven before use.
-
Diagram 1: Hydrolysis Side Reaction Pathways
This diagram illustrates how moisture can lead to the formation of unwanted amide and carboxylic acid by-products from both the nitrile starting material and the thioamide product.
References
Technical Support Center: Optimizing the Synthesis of Naphthalene-1-carbothioamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of Naphthalene-1-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions and detailed protocols to enhance experimental success.
Troubleshooting Guide
This section is structured to directly address the most frequent issues observed in the synthesis of this compound and related thioamides.
Q1: My reaction yield is consistently low or zero. What are the primary causes and how can I improve it?
Low yield is the most common challenge, often stemming from issues with reagents, reaction conditions, or the chosen synthetic route. Let's break down the potential culprits.
Potential Cause 1: Inactive Thionating Agent The most common thionating agent for converting an amide to a thioamide is Lawesson's Reagent (LR).[1][2] LR is sensitive to moisture and can degrade over time, leading to significantly reduced activity. Phosphorus pentasulfide (P₄S₁₀), another option, also suffers from low solubility and requires higher temperatures.[3]
-
Solution:
-
Use Fresh Reagent: Always use Lawesson's Reagent from a freshly opened container. If you suspect degradation, its efficacy can be tested on a more reactive, simple amide first.
-
Proper Stoichiometry: The LR mechanism involves the formation of a reactive dithiophosphine ylide.[1][3] Theoretically, 0.5 equivalents of LR are needed per equivalent of amide, as each LR molecule can deliver two sulfur atoms. However, using 0.6-1.0 equivalents is often recommended in practice to drive the reaction to completion, especially on a small scale.[4]
-
Potential Cause 2: Suboptimal Reaction Conditions Thionation reactions are highly dependent on temperature and solvent choice.
-
Solution:
-
Solvent Selection: Anhydrous, high-boiling point, non-polar solvents are preferred. Toluene or xylene are excellent choices as they allow for heating to reflux, which is often necessary to drive the reaction forward.[3][4] Dichloromethane (DCM) can also be used, but may require longer reaction times or sealed-vessel heating.
-
Temperature Control: Most thionations with LR require heating. Refluxing in toluene (approx. 110°C) is a standard starting point.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amide spot has been fully consumed.
-
Potential Cause 3: Inefficient Synthesis from Nitrile Precursor If you are synthesizing from Naphthalene-1-carbonitrile, the efficiency of the sulfur source addition is critical. Methods using gaseous H₂S can be cumbersome and hazardous.
-
Solution:
-
Alternative Sulfur Sources: A robust method involves using sodium hydrogen sulfide (NaSH) with magnesium chloride (MgCl₂) in an aprotic solvent like DMF at room temperature.[5] This avoids handling H₂S gas and often gives high yields for aromatic nitriles.[5]
-
Phase-Transfer Catalysis: Using H₂S with a phase-transfer catalyst can improve yields for aromatic nitriles, though it may be less effective for aliphatic ones.
-
Troubleshooting Workflow for Low Yield Here is a logical workflow to diagnose and solve low-yield issues.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Naphthalene-1-carbothioamide Stability and Degradation
Welcome to the Technical Support Center for Naphthalene-1-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many thioamides, is susceptible to several degradation pathways. The primary concerns are hydrolysis, oxidation, and photodegradation. The thioamide functional group is more reactive than its amide analogue, making it more prone to chemical transformations.[1]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.[2] Tightly sealed containers are essential to prevent exposure to atmospheric humidity.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is generally stable in aprotic polar solvents such as acetonitrile and non-nucleophilic organic solvents like dichloromethane and ethyl acetate.[2] Protic and nucleophilic solvents, such as methanol, should be used with caution as they can potentially react with the electrophilic thioamide group.[2] For aqueous solutions, stability is pH-dependent, with increased degradation observed in alkaline conditions.[2]
Q4: What are the likely degradation products of this compound?
A4: Under various stress conditions, this compound can degrade into several products. The most common degradation product is likely Naphthalene-1-carboxamide, formed via hydrolysis.[2] Oxidative conditions may lead to the formation of Naphthalene-1-carbonitrile or other oxidized species. Photodegradation can result in complex mixtures, including cyclized products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: You observe additional peaks in your HPLC chromatogram that were not present in the initial analysis of a fresh sample.
Possible Cause: This is a strong indication that your sample of this compound has degraded. The new peaks likely correspond to one or more degradation products.
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared solution from a properly stored solid sample. If the new peaks are absent, this confirms that the degradation occurred in your experimental sample.
-
Identify the Degradant:
-
Mass Spectrometry (LC-MS): The most effective way to identify the unknown peaks is by using LC-MS. By determining the mass-to-charge ratio (m/z) of the new peaks, you can infer their molecular formulas and propose structures. For example, a peak with a mass corresponding to Naphthalene-1-carboxamide would strongly suggest hydrolysis.
-
Reference Standards: If you suspect a specific degradation product, such as Naphthalene-1-carboxamide, you can synthesize or purchase a reference standard and compare its retention time and mass spectrum with the unknown peak.
-
-
Investigate the Cause:
-
Review Solvent Choice: Were you using a protic or nucleophilic solvent? Consider switching to a more inert solvent like acetonitrile.[2]
-
Check pH: If using aqueous solutions, measure the pH. Thioamides are known to be less stable in alkaline media.[2]
-
Assess Storage Conditions: Was the sample exposed to light, elevated temperatures, or air for an extended period?
-
Issue 2: Loss of Purity or Assay Value Over Time
Symptom: You notice a decrease in the purity of your this compound sample as determined by HPLC or a lower than expected assay value.
Possible Cause: This indicates degradation of the parent compound. The extent of degradation will depend on the storage and handling conditions.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the intrinsic stability of this compound, a forced degradation study is recommended.[3][4] This involves subjecting the compound to various stress conditions to accelerate degradation and identify the degradation pathways.
-
Develop a Stability-Indicating HPLC Method: A robust HPLC method that can separate the parent compound from all potential degradation products is crucial for accurate stability assessment.[5][6]
-
Evaluate Storage Conditions:
-
Temperature: Store at recommended low temperatures.[2]
-
Humidity: Use desiccants and tightly sealed containers.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Oxygen: For long-term storage, consider flushing the container with an inert gas.
-
Issue 3: Color Change of the Compound
Symptom: Your sample of this compound, which is typically a solid, has developed a color change (e.g., yellowing).
Possible Cause: Color change is often an indicator of chemical degradation, particularly oxidation or photodegradation.
Troubleshooting Steps:
-
Analyze the Discolored Sample: Use HPLC to check the purity of the sample. The presence of new peaks will confirm degradation.
-
Investigate the Cause:
-
Implement Protective Measures:
-
Store the compound in a well-sealed container under an inert atmosphere.
-
Always protect the compound from light.
-
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on general thioamide chemistry.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][11][12] A dark control should be kept under the same conditions but protected from light.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Determine the percentage of degradation of the parent compound.
-
Use LC-MS to identify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Start with a lower percentage of acetonitrile and gradually increase to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where both the parent compound and potential degradants have good absorbance (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Protect from light (use amber vials) | To prevent photodegradation. |
| Moisture | Store in a dry environment with a desiccant | To prevent hydrolysis. |
Table 2: Solvent Compatibility
| Solvent | Compatibility | Notes |
| Acetonitrile | Good | Aprotic polar solvent, generally inert. |
| Dichloromethane | Good | Non-nucleophilic organic solvent. |
| Ethyl Acetate | Good | Non-nucleophilic organic solvent. |
| Methanol | Use with Caution | Protic and nucleophilic, may cause solvolysis. |
| Water | pH Dependent | Hydrolysis is accelerated in alkaline conditions. |
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Troubleshooting Poor Solubility of Naphthalene-1-carbothioamide in Experimental Assays
Introduction: Naphthalene-1-carbothioamide (CAS: 20300-10-1) is an aromatic organosulfur compound with potential applications in chemical synthesis and screening campaigns. A common and significant challenge researchers face is its poor aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1] This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Challenge
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A1: The root cause lies in the compound's molecular structure and resulting physicochemical properties.
This compound (C₁₁H₉NS) possesses a large, hydrophobic bicyclic aromatic ring (naphthalene) and a more polar carbothioamide group.[2] The dominant feature is the naphthalene core, which makes the molecule highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").
This hydrophobicity is quantified by its partition coefficient, LogP. The predicted LogP for this compound is approximately 2.474.[2] A positive LogP value indicates that the compound preferentially dissolves in a nonpolar solvent (like octanol) over a polar solvent (like water).[3] Consequently, when you attempt to dilute a stock solution (typically in an organic solvent) into an aqueous assay buffer, the compound is driven out of the solution, leading to the formation of a precipitate.
Section 2: Foundational Protocol - Preparing Stock Solutions
Q2: What is the best practice for preparing a stable, high-concentration stock solution of this compound?
A2: The cornerstone of any successful experiment with a poorly soluble compound is a properly prepared stock solution. The goal is to dissolve the compound completely in a 100% organic, water-miscible solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of this compound (MW: 187.26 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1.87 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 1.87 mg to make a 10 mM stock, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Confirmation: Ensure the final solution is clear and free of any visible precipitate before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Comparison of Primary Organic Solvents
| Solvent | Polarity | Water Miscibility | Common Use Notes |
| DMSO | High | Excellent | Gold standard for compound libraries. Can be cytotoxic at final concentrations >0.5%-1%.[4] |
| DMF | High | Excellent | Alternative to DMSO, but generally more toxic. |
| Ethanol | Medium | Excellent | Less toxic than DMSO, but also a weaker solvent for highly lipophilic compounds.[5] |
| Methanol | High | Excellent | Can be used, but may be more reactive and volatile than other options. |
Section 3: Troubleshooting Guide - From Stock to Working Solution
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This is the most common failure point. Follow this systematic troubleshooting workflow to maintain solubility. Precipitation upon dilution into an aqueous medium is a clear indicator that the compound's solubility limit has been exceeded. The strategy is to modify the final assay buffer to make it a more hospitable environment for the compound.
Mandatory Visualization: Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise workflow for resolving compound precipitation.
Detailed Steps & Causality:
-
Step 1: Lower Final Concentration: The simplest solution is often to work at a lower concentration. Determine the lowest effective concentration for your assay and test if solubility is maintained.
-
Step 2: Optimize Dilution Technique: The method of dilution matters. Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring vigorously.[6] This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.
-
Step 3: Add Surfactants: Non-ionic surfactants are detergents that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[7] The hydrophobic cores of these micelles can encapsulate this compound, keeping it dispersed.[8]
-
Step 4: Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can form an "inclusion complex" with the naphthalene ring of your compound, effectively shielding it from the aqueous environment and dramatically increasing its solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Step 5: Add a Carrier Protein: Proteins like Bovine Serum Albumin (BSA) have hydrophobic pockets that can bind to lipophilic compounds, acting as a natural carrier and increasing their apparent solubility in solution.[12][13] This is particularly useful in cell-free assays.
-
Step 6: Adjust pH / Temperature (Advanced):
-
Temperature: Gently warming the buffer can increase solubility, but must be done with extreme caution as it can also accelerate compound degradation.[14]
-
pH: While adjusting pH can alter the ionization state and solubility of some compounds, thioamides can be unstable and hydrolyze to the corresponding amide in alkaline (basic) media.[15][16] Therefore, any pH adjustments should be preceded by a stability study of your compound.
-
Data Presentation: Common Solubility Enhancers
| Enhancer | Mechanism | Typical Final Concentration | Key Considerations |
| Tween® 20 | Micelle Formation | 0.01% - 0.1% (v/v) | CMC is ~0.007% (0.06 mM).[17] Can interfere with some protein-protein interactions. |
| Triton™ X-100 | Micelle Formation | 0.01% - 0.1% (v/v) | CMC is ~0.015% (0.24 mM). Can be harsher on cell membranes than Tween. |
| HP-β-CD | Inclusion Complex | 1 - 10 mM | Excellent for increasing solubility with low toxicity.[18] |
| BSA | Carrier Protein | 0.1% - 1% (w/v) | Can sequester the compound, reducing the free concentration available for binding.[1] |
Section 4: Frequently Asked Questions (FAQs)
Q4: How can I visually confirm if my compound has precipitated?
A4: Beyond visible cloudiness or particulates, you can use the Tyndall effect . Shine a laser pointer through your solution in a clear tube. If you see the laser beam's path through the liquid, it indicates the presence of suspended, colloidal particles (i.e., your precipitated compound). A true solution will not scatter the light, and you will not see the beam's path.
Q5: What is the maximum percentage of DMSO I can safely use in my cell-based assay?
A5: This is highly cell-line dependent. As a general rule, most robust cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[4] However, sensitive or primary cells may show stress or altered gene expression at concentrations as low as 0.1%.[19][20] It is critical to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
Q6: I've tried the formulation strategies, but my results are still inconsistent. What else could be the issue?
A6: If solubility is addressed, consider compound stability. Thioamides can be sensitive to prolonged exposure to basic conditions and may also be light-sensitive.[15][16] Ensure your buffers are not alkaline (pH > 8) for extended periods. Prepare fresh working solutions daily from your frozen DMSO stock and protect them from light.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albumin from Bovine Serum Frequently Asked Questions (FAQs) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 18. scispace.com [scispace.com]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance Mechanisms to Naphthalene-1-carbothioamide Analogs
Welcome to the technical support center for researchers utilizing Naphthalene-1-carbothioamide analogs. This guide is designed to provide in-depth troubleshooting for common experimental challenges. Our focus is on addressing the core issue researchers often face: the failure of these analogs to overcome pre-existing resistance in cancer models, particularly in the context of BRAF-mutant melanoma.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound analogs in cancer research?
This compound analogs are primarily investigated as agents to overcome acquired resistance to targeted therapies, most notably BRAF inhibitors like vemurafenib.[1][2] In BRAFV600E-mutant melanomas, initial treatment with BRAF inhibitors is often effective but is frequently followed by relapse as cancer cells develop resistance.[1][3] These analogs are designed to re-sensitize resistant cells to the primary therapeutic agent.
Q2: What is the proposed mechanism of action for these analogs in overcoming BRAF inhibitor resistance?
While the exact mechanisms can be analog-specific, a key strategy is the disruption of the signaling pathways that cancer cells hijack to bypass BRAF inhibition. The two most critical bypass pathways are:
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Reactivation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Resistant cells often find ways to reactivate ERK signaling downstream of the inhibited BRAFV600E. This can occur through upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, IGF1R, and EGFR, or through mutations in other pathway components like NRAS or MEK.[1][4][5][6][7][8]
-
Activation of Parallel Survival Pathways: The PI3K/AKT/mTOR pathway is a common escape route for cancer cells.[1][9][10] Loss of the tumor suppressor PTEN or activating mutations in PIK3CA can lead to constitutive activation of AKT, promoting cell survival and proliferation despite BRAF inhibition.[10][11][12][13]
This compound analogs may function by inhibiting key nodes in one or both of these bypass pathways, thereby restoring the efficacy of the BRAF inhibitor.
Q3: What is the expected outcome of a successful experiment using a this compound analog?
In a BRAF inhibitor-resistant cell line, successful application of a this compound analog in combination with the BRAF inhibitor should result in:
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A synergistic decrease in cell viability and proliferation compared to either agent alone.
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An increase in markers of apoptosis (e.g., cleaved caspase-3).
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A reduction in the phosphorylation of key downstream effectors of the reactivated bypass pathway (e.g., p-ERK, p-AKT).
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable protocols to diagnose and solve the problem.
Problem 1: My BRAF inhibitor-resistant cell line shows no increased sensitivity when co-treated with the this compound analog.
This is the most common challenge and suggests the combination therapy is not effective in your model. The issue can stem from compound-related factors, cell-line-specific biology, or experimental design flaws.
The concentrations used for one or both compounds may be outside the therapeutic window for a synergistic interaction.
-
Troubleshooting Protocol 1: Dose-Response Matrix Assay
This experiment is crucial for identifying synergy, additivity, or antagonism between two compounds.[14][15][16][17]
-
Plate Seeding: Seed your resistant cell line in 96-well plates at a density determined to be in the exponential growth phase for the duration of the assay.[18][19]
-
Compound Preparation: Prepare a dilution series for both the BRAF inhibitor (e.g., vemurafenib) and your this compound analog. A common approach is a 7x7 or 9x9 matrix, with concentrations spanning from well above to well below the known or expected IC50 of each compound.
-
Treatment: Treat the cells with the matrix of concentrations. Include controls for each compound alone and a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for a period relevant to your cell line's doubling time (typically 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Analyze the data using synergy software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Loewe, Bliss, ZIP). This will quantitatively determine if the drugs are working together.
-
Small molecules can be unstable in cell culture media, degrading over the course of an experiment and leading to a loss of effective concentration.[20][21]
-
Troubleshooting Protocol 2: Compound Stability Assessment by HPLC
-
Preparation: Prepare the this compound analog in your complete cell culture medium at the final working concentration.
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) in a cell-free plate.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Analysis: Analyze the concentration of the intact compound in each aliquot using High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Interpretation: A significant decrease in the compound's peak area over time indicates instability. If the compound is unstable, consider preparing fresh media more frequently during long experiments or using a more stable analog if available.[20]
-
Your resistant cell line may have developed a resistance mechanism that is not targeted by your specific this compound analog. For example, if your analog targets the PI3K pathway, but the cells have reactivated the MAPK pathway, you will see little to no effect.[1][10]
-
Troubleshooting Protocol 3: Western Blot Analysis of Key Signaling Pathways
This protocol will help you map the active signaling pathways in your parental, resistant, and treated cells.
-
Cell Lysis: Grow parental (sensitive) and resistant versions of your cell line. Treat the resistant cells with the BRAF inhibitor alone, the analog alone, and the combination for a relevant time point (e.g., 6-24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins. A recommended panel is shown in the table below. Use an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
-
Table 1: Antibody Panel for Pathway Analysis
| Pathway | Primary Antibody | Expected Result if Pathway is Active |
| MAPK | p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation in resistant vs. parental cells. |
| PI3K/AKT | p-AKT (Ser473), p-S6 Ribosomal Protein (Ser235/236) | Increased phosphorylation in resistant vs. parental cells. |
| RTK Activation | p-EGFR (Tyr1068), p-MET (Tyr1234/1235) | Increased phosphorylation in resistant vs. parental cells. |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increased cleavage in successfully treated cells. |
-
Data Interpretation:
-
If you see high p-ERK in your resistant line that is not reduced by the combination treatment, it suggests a MAPK-driven resistance that your analog does not inhibit.
-
If you see high p-AKT that is not reduced by the combination, it suggests a PI3K-driven resistance that your analog does not inhibit.
-
This data will guide you to select an analog with the appropriate mechanism of action.
-
-
Diagram 1: Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting the lack of efficacy.
Problem 2: I'm observing unexpected toxicity or off-target effects.
Sometimes, a compound may appear effective in killing resistant cells but not through the intended mechanism. This can lead to misleading results and poor translatability.[22][23]
Many small molecules have off-target activities that can produce a cellular phenotype. It is critical to confirm that the observed effect (e.g., cell death) is due to the inhibition of the intended target pathway.[24][25]
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Troubleshooting Protocol 4: On-Target Validation with Genetic Approaches
This protocol uses genetic tools to verify that the compound's effect is dependent on the target pathway.
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Identify the Target: From your Western Blot analysis (Protocol 3), identify the likely target pathway (e.g., PI3K/AKT). Let's assume the target is AKT.
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Genetic Knockdown: Use siRNA or shRNA to specifically knock down a key protein in that pathway (e.g., AKT1/2) in the resistant cell line.
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Phenotypic Comparison: Treat the knockdown cells and a non-targeting control (NTC) siRNA-treated cell line with your this compound analog.
-
Interpretation:
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On-Target Effect: If the analog's effect is truly on-target, knocking down AKT should phenocopy the effect of the drug. Furthermore, the drug should have a significantly diminished effect in the AKT-knockdown cells, as its target is already depleted.
-
Off-Target Effect: If the analog still effectively kills the AKT-knockdown cells, it strongly suggests its cytotoxic effect is mediated through a different, off-target mechanism.
-
-
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Diagram 2: Signaling Pathways in BRAF Inhibitor Resistance
Caption: Common bypass pathways activated during BRAF inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of mitogen-activated protein kinase (MAPK) pathway by FGF receptor 3 (FGFR3)/Ras mediates resistance to vemurafenib in human B-RAF V600E mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib. | Semantic Scholar [semanticscholar.org]
- 7. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical designs for phase I combination studies in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. news-medical.net [news-medical.net]
- 23. What Are the Reasons for Continuing Failures in Cancer Therapy? Are Misleading/Inappropriate Preclinical Assays to Be Blamed? Might Some Modern Therapies Cause More Harm than Benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
Technical Support Center: Scale-Up Synthesis of Naphthalene-1-carbothioamide
Welcome to the technical support center for the scale-up synthesis of Naphthalene-1-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before embarking on or while optimizing the scale-up synthesis.
Q1: What is the most common and scalable synthetic route to this compound?
The most established and industrially viable route involves a two-step process starting from Naphthalene-1-carboxylic acid.
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Amide Formation: Conversion of Naphthalene-1-carboxylic acid to Naphthalene-1-carboxamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.[1]
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Thionation: The conversion of the resulting Naphthalene-1-carboxamide to the target this compound using a thionating agent.
This two-step approach is generally preferred for scale-up as it avoids handling gaseous ammonia with more complex starting materials and allows for the purification of the intermediate amide, ensuring a cleaner feed for the critical thionation step.
Q2: How do I select the appropriate thionating agent for scale-up?
Choosing the right thionating agent is a critical decision balancing reactivity, cost, safety, and ease of handling.
| Thionating Agent | Pros | Cons | Scale-Up Recommendation |
| Phosphorus Pentasulfide (P₄S₁₀) | Inexpensive and powerful. | Highly moisture-sensitive, reacts violently with water to produce toxic H₂S gas; often requires high temperatures; can be heterogeneous.[2][3] | Use with extreme caution. Requires specialized equipment for handling solids under inert atmosphere and for scrubbing H₂S gas. Best for experienced teams with robust safety infrastructure. |
| Lawesson's Reagent (LR) | More soluble in organic solvents than P₄S₁₀; often requires milder conditions.[2] | More expensive than P₄S₁₀; still produces significant H₂S upon hydrolysis; malodorous.[3] | A common choice for kilogram-scale synthesis. Its improved solubility can lead to more predictable and homogenous reactions. Rigorous H₂S scrubbing and ventilation are mandatory. |
| Newer/Odorless Reagents (e.g., Belleau's, Davy's Reagents) | Can be more selective and are often designed for improved stability and handling. Some next-generation reagents avoid H₂S emission during the reaction itself.[3] | Significantly higher cost; may not be readily available in bulk quantities. | Excellent for high-value products where cost is less of a concern and safety/environmental impact is paramount. Evaluate availability and cost with suppliers before committing to a scale-up route. |
For most applications, Lawesson's Reagent represents a practical compromise for scale-up, provided stringent safety protocols are in place.
Q3: What are the most critical safety considerations for this process?
The primary hazard in thioamide synthesis is the generation of hydrogen sulfide (H₂S) gas.[2][4] H₂S is extremely toxic, flammable, and corrosive.
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Engineering Controls: All operations involving thionating agents must be conducted in a high-performance, walk-in fume hood or a contained reactor system. The exhaust must be directed through a chemical scrubber containing an oxidizing agent (e.g., sodium hypochlorite/bleach solution) to neutralize H₂S.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is insufficient. Chemical-resistant gloves, splash goggles, and a face shield are required. A personal H₂S gas monitor is mandatory for all personnel involved in the reaction.
-
Quenching: The reaction mixture and any residual thionating agent must be quenched carefully at the end of the reaction. This should be done by slowly adding the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., aqueous NaOH followed by bleach) to manage the exothermic reaction and H₂S evolution. Never add water or protic solvents directly to a large amount of unreacted thionating agent.
Q4: How can I effectively monitor the reaction progress at scale?
Visual checks are unreliable at scale. Employ analytical techniques for robust monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a co-spot of the starting material (Naphthalene-1-carboxamide) and the product to track the disappearance of the former and the appearance of the latter.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Develop a stability-indicating method that can separate the starting material, product, and any major impurities. This allows for precise determination of reaction completion and helps in building a reaction profile.
-
Proton NMR (¹H NMR): Can be used on crude reaction samples to quickly assess the conversion ratio by integrating characteristic peaks of the starting material and product.
Q5: What are the recommended methods for purification of this compound at scale?
Purification is key to meeting the specifications for drug development.
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Crystallization: This is the most economical and scalable method. A thorough solvent screening is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, ensuring high recovery of pure crystals.[5][6] Common solvent systems for naphthalene derivatives include toluene, ethanol, methanol, or mixtures with water or heptane.
-
Slurry Wash: If the product precipitates from the reaction mixture, it can be isolated by filtration and then washed with a series of solvents to remove impurities without fully redissolving the product.
-
Column Chromatography: While effective at the lab scale, flash chromatography is generally not cost-effective or practical for multi-kilogram scale production. It should be reserved for producing very high-purity reference standards or if crystallization fails to remove a critical impurity.
Part 2: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Naphthalene-1-carboxamide (Intermediate)
This protocol describes the synthesis starting from 100 g of Naphthalene-1-carboxylic acid.
Reagents & Solvents:
-
Naphthalene-1-carboxylic acid: 100 g (0.58 mol)
-
Toluene: 1 L (Anhydrous)
-
Thionyl Chloride (SOCl₂): 50 mL (0.69 mol, 1.2 eq)
-
Ammonium Hydroxide (28-30% solution): 200 mL
-
Deionized Water
Procedure:
-
Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas scrubber (containing aqueous NaOH), and a dropping funnel.
-
Acyl Chloride Formation: Charge the flask with Naphthalene-1-carboxylic acid (100 g) and toluene (800 mL). Begin stirring to form a slurry.
-
Slowly add thionyl chloride (50 mL) via the dropping funnel over 30 minutes. The reaction is endothermic initially, but may become exothermic.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear. Monitor by HPLC to confirm the disappearance of the starting material.
-
Solvent Swap: Cool the reaction to 60°C. Using a vacuum distillation setup, remove approximately 600 mL of toluene to eliminate excess SOCl₂. Add 600 mL of fresh toluene back to the flask.
-
Ammonolysis: Cool the acyl chloride solution to 0-5°C in an ice bath. In a separate vessel, prepare a solution of ammonium hydroxide (200 mL) in deionized water (400 mL).
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Slowly add the cold acyl chloride solution to the stirred ammonium hydroxide solution over 1 hour, maintaining the temperature below 15°C. A thick white precipitate will form.
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Isolation: Stir the resulting slurry for an additional hour at room temperature. Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
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Drying: Dry the white solid in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 90-95 g (90-95%)
-
Purity (by HPLC): >98%
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Protocol 2: Scale-Up Thionation to this compound
This protocol describes the thionation of 90 g of Naphthalene-1-carboxamide.
Reagents & Solvents:
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Naphthalene-1-carboxamide: 90 g (0.53 mol)
-
Lawesson's Reagent: 128 g (0.32 mol, 0.6 eq)
-
Toluene or Dioxane: 1 L (Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser connected to an H₂S scrubber, and a nitrogen inlet.
-
Reaction: Charge the flask with Naphthalene-1-carboxamide (90 g), Lawesson's Reagent (128 g), and anhydrous toluene (1 L).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes.
-
Heating: Heat the reaction mixture to 80-90°C under a gentle nitrogen flow. The solids will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by HPLC or TLC every hour. The reaction is typically complete within 3-5 hours.
-
Cooling: Once the starting material is consumed (<2% by HPLC), cool the reaction mixture to room temperature.
-
Workup & Quenching:
-
CAUTION: This step will generate H₂S. Perform in a highly efficient fume hood.
-
Slowly and carefully pour the reaction mixture into a separate large vessel containing 1 L of vigorously stirred, saturated sodium bicarbonate solution.
-
Stir for 1-2 hours to ensure all unreacted Lawesson's Reagent is quenched.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate (2 x 500 mL) and then with brine (1 x 500 mL).
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Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol or toluene/heptane mixture).
-
Dissolve the crude product in the minimum amount of boiling solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath.
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Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Expected Yield: 85-95 g (80-90%)
-
Purity (by HPLC): >99%
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Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q: My thionation reaction is stalled or showing low conversion. What should I do?
A: Low conversion is a common scale-up challenge. Systematically investigate the following causes:
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Cause 1: Reagent Quality/Stoichiometry: Lawesson's Reagent can degrade upon improper storage. Ensure it is a fine, yellowish powder and has been stored under anhydrous conditions. On scale-up, weighing errors can be more significant; double-check that the correct molar equivalents (typically 0.5-0.6 eq, as it delivers two sulfur atoms) were added.
-
Solution: Use a fresh bottle of Lawesson's Reagent. If in doubt, add an additional small portion (0.1 eq) and monitor for progress.
-
-
Cause 2: Insufficient Temperature/Time: Some amides, particularly those that are sterically hindered or electron-rich, require more energy for thionation.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for both product formation and potential decomposition by HPLC. Extend the reaction time and continue monitoring.
-
-
Cause 3: Poor Solvent Choice: The solubility of both the starting amide and Lawesson's Reagent is crucial for an efficient reaction.
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Solution: While toluene is a good starting point, consider more polar aprotic solvents like dioxane or THF if solubility is an issue. Ensure the solvent is completely anhydrous, as water will consume the thionating agent.[2]
-
-
Cause 4: Inefficient Mixing: In a large reactor, poor agitation can lead to localized "hot spots" or areas where reagents are not in contact.
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Solution: Ensure the mechanical stirrer is creating a good vortex and that all solids are well-suspended. Increase the stirring speed if necessary.
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Q: I am observing significant impurity formation. What is the likely cause?
A: Impurities often arise from decomposition or side reactions.
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Cause 1: Reaction Temperature is Too High: While heat can drive the reaction, excessive temperatures can cause decomposition of the starting material, product, or Lawesson's Reagent, leading to complex impurity profiles.
-
Solution: Run the reaction at the lower end of the effective temperature range (e.g., 80°C instead of 110°C). Use HPLC to create a temperature profile, identifying the point where impurity formation begins to accelerate.
-
-
Cause 2: Presence of Moisture: Water reacts rapidly with Lawesson's Reagent, not only consuming it but also forming byproducts that can complicate the reaction.
-
Solution: Use anhydrous solvents. Dry the starting Naphthalene-1-carboxamide thoroughly in a vacuum oven before use. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Q: My product is difficult to purify by crystallization. What are my options?
A: Purification challenges are common when scaling up. Try these systematic approaches.
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Problem: Oiling Out: The product separates as a liquid instead of a solid.
-
Solution: This happens when the solution is supersaturated or when the melting point of the solid is below the temperature of the solution. Try a more dilute solution, cool much more slowly, or add a co-solvent (like heptane to a toluene solution) to reduce solubility more gradually. Seeding the solution with a few crystals of pure product can also induce proper crystallization.
-
-
Problem: Impurities Co-crystallize with the Product:
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Solution 1 (Solvent Screening): The impurity may have similar solubility to your product in the chosen solvent. Perform a systematic solvent screen using a panel of solvents with different polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile).
-
Solution 2 (Activated Carbon): If the impurities are colored, they can often be removed by treating the hot solution with a small amount of activated carbon before filtering and crystallizing.
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Solution 3 (Reslurrying): If the purity is close to the desired specification, you can often achieve the final purity by stirring the isolated solid as a thick slurry in a solvent that dissolves the impurity but not the product.
-
Part 4: Visualization of Workflow
References
- 1. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3649708A - Purification of naphthalene - Google Patents [patents.google.com]
- 6. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Spectroscopic Analysis of Thioamide Compounds
Welcome to the Technical Support Center for the spectroscopic analysis of thioamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with characterizing these versatile molecules. The substitution of a carbonyl oxygen with sulfur introduces distinct physicochemical properties that, while beneficial for therapeutic applications, can complicate spectroscopic interpretation.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What are the key differences I should expect in the spectra of a thioamide compared to its amide analog?
A: The introduction of the thioamide functional group leads to several predictable and diagnostic shifts in your spectroscopic data. Understanding these differences is the first step in confirming a successful thionation reaction.
| Spectroscopic Technique | Amide (C=O) | Thioamide (C=S) | Significance & Expert Insight |
| ¹³C NMR Shift (C=X) | 160-180 ppm | 200-210 ppm[2][3] | This is the most reliable indicator of a successful thionation. The thioamide carbon is significantly deshielded and shifts ~30-40 ppm downfield.[3] |
| IR Stretch (νC=X) | ~1660 cm⁻¹ | ~1120 cm⁻¹ (often broad and coupled)[2] | The C=S stretch is weaker and occurs in a more complex region of the spectrum, often coupled with other vibrations, making it less straightforward to assign than the strong, sharp C=O stretch.[4][5] |
| UV Absorption (λmax) | ~220 nm | ~265 nm[2][3] | Thioamides absorb at a longer wavelength, which can be useful for detection and quantification.[3] |
| N-H Acidity (pKa) | Higher | Lower (ΔpKa ≈ -6)[2] | The protons on the nitrogen of a thioamide are more acidic, which can influence reactivity and sample stability. |
| H-Bonding | Stronger Acceptor | Weaker Acceptor, Stronger Donor[2] | This change in hydrogen bonding capability can affect compound conformation and interactions with biological targets. |
| Reactivity | Less Reactive | More reactive with electrophiles and nucleophiles[2] | Thioamides are more susceptible to oxidation and hydrolysis, requiring careful handling.[2] |
Q2: My ¹³C NMR spectrum shows a peak around 205 ppm. Is this definitively my thioamide?
A: A signal in the 200-210 ppm range is a very strong indicator of the presence of a thioamide carbon (C=S).[2][3] This region is typically devoid of other common organic functional group signals, making it a highly diagnostic peak for confirming the success of a thionation reaction.
Q3: I'm having trouble identifying the C=S stretch in my IR spectrum. What should I be looking for?
A: Unlike the strong, sharp carbonyl (C=O) stretch around 1660 cm⁻¹, the thiocarbonyl (C=S) stretch is often weak and not a "pure" vibration. It is frequently coupled with other vibrations, such as C-N stretching and N-H bending, and can appear as a broad band in the 800-1400 cm⁻¹ region. Some studies have assigned a band in the 850-680 cm⁻¹ region to a "-N-C=S IV band".[6] It is often more reliable to confirm the disappearance of the C=O stretch from your starting material than to definitively locate the C=S stretch of your product.
Q4: My thioamide compound seems to be degrading in the NMR tube. What is the best solvent to use?
A: Thioamide stability can be solvent-dependent. While chloroform-d (CDCl₃) is a common NMR solvent, some thioamides have shown instability in chlorinated solvents over time.[2][7] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a more robust choice due to its high solubilizing power and the increased stability of many thioamides within it.[2][8] If you observe signal broadening or the appearance of new peaks over time, consider re-running your sample in DMSO-d₆.
Q5: My mass spectrum shows a mass corresponding to my starting amide, not the thioamide. What could be the cause?
A: This is a common issue that can arise from a few sources:
-
Incomplete Reaction: The thionation reaction may not have gone to completion. Re-evaluate your reaction conditions (time, temperature, reagent stoichiometry).
-
Desulfurization: The thioamide may have been unintentionally converted back to the amide. This can happen during workup or purification if the compound is exposed to certain oxidative or harsh acidic/basic conditions.[2] It's crucial to analyze reaction intermediates to identify the step where desulfurization might be occurring.
Troubleshooting Guides
Guide 1: Inconsistent or Uninterpretable Spectroscopic Data
This workflow will guide you through the process of diagnosing issues with your spectroscopic data.
Caption: Troubleshooting workflow for inconsistent spectroscopic data.
| Symptom/Problem | Potential Cause(s) | Recommended Solution(s) |
| NMR signals are broad or have disappeared. | 1. Compound Degradation: The thioamide may be degrading in the NMR solvent.[2][7] 2. Paramagnetism: If the thioamide is part of a metal complex, paramagnetic broadening can occur. 3. Aggregation: The compound may be aggregating at the concentration used for NMR. | 1. Immediately re-run the spectrum in fresh, high-purity deuterated solvent, preferably DMSO-d₆.[2] 2. Use a non-coordinating solvent if possible. Check for literature on similar metal complexes. 3. Acquire the spectrum at a higher temperature or lower concentration to break up aggregates. |
| Mass spectrum shows a mass increase of ~16 Da. | Oxidation: The thioamide sulfur is susceptible to oxidation, forming a thioamide S-oxide. This is a common byproduct. | This is a real species, not an isotope. Confirm the structure with tandem MS (MS/MS) to locate the +16 Da modification. The fragmentation pattern will differ from the parent thioamide. |
| UV-Vis spectrum shows a shifting λmax. | Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of the thioamide.[9][10][11] Tautomerism: The compound may exist as a mixture of thio-keto and thio-enol tautomers, with the equilibrium being solvent-dependent.[12] | 1. Standardize the solvent for all UV-Vis measurements. Report the solvent used with the λmax value. 2. Run spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) to observe solvatochromism, which can provide insight into the nature of the electronic transition.[10][13] |
Guide 2: Issues During Thiopeptide Synthesis and Analysis
The synthesis of thiopeptides via solid-phase peptide synthesis (SPPS) presents unique challenges, particularly during the final cleavage step.
Caption: Logic for addressing thiopeptide cleavage issues.
| Symptom/Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant byproducts are observed after TFA cleavage of a thiopeptide from the resin. | Edman-like Degradation: Under the strongly acidic conditions of TFA cleavage, the nucleophilic sulfur of the thioamide can attack an adjacent activated carbonyl group.[2] This leads to undesired chain scission.[14][15] | Protect the Thioamide: A common and effective strategy is to protect the thioamide as a thioimidate during synthesis.[14] This modification reduces the nucleophilicity of the sulfur, preventing the detrimental cyclization and cleavage during the final deprotection step.[2][14][15] |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of Thioamides
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified thioamide compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as a starting point for its high solubilizing power and for promoting the stability of many thioamides.[2]
-
If quantitative analysis is required, add a suitable internal standard (e.g., tetramethylsilane, TMS).
-
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and broadening of protons adjacent to the thioamide group.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The most critical diagnostic peak is the thioamide carbon (C=S), which is expected to be significantly downfield in the 200-210 ppm range.[2][3]
-
-
Analysis:
-
Integrate peaks and assign chemical shifts.
-
Compare the spectra to the corresponding amide starting material to confirm key changes, particularly the significant downfield shift of the C=S carbon.
-
Protocol 2: General Procedure for UV-Vis Spectroscopy of Thioamides
-
Sample Preparation:
-
Accurately weigh a small amount of the thioamide sample.
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration.[1]
-
The concentration should be chosen such that the absorbance at λmax falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Prepare a blank solution containing only the solvent.[1]
-
-
Instrument Parameters:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Calibrate the instrument by running a baseline correction with the blank solution.
-
-
Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Naphthalene-1-carbothioamide and Naphthalene-1-carboxamide: Unveiling the Impact of a Single Atom Substitution on Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] Its rigid, planar, and lipophilic nature makes it an ideal framework for interacting with biological targets. Within this vast chemical space, even minor structural modifications can lead to profound shifts in biological activity. This guide provides an in-depth comparison of two closely related naphthalene derivatives: Naphthalene-1-carboxamide and its sulfur-containing analogue, Naphthalene-1-carbothioamide. By examining the subtle yet critical substitution of an oxygen atom with a sulfur atom, we aim to elucidate the resulting differences in their anticancer, antimicrobial, and anti-inflammatory profiles, supported by experimental data and detailed protocols.
The Critical Distinction: Structural and Physicochemical Implications
At first glance, Naphthalene-1-carboxamide and this compound are remarkably similar. Both feature a naphthalene core linked to a functional group at the 1-position. The sole difference lies in the chalcogen atom of the amide/thioamide moiety.
-
Naphthalene-1-carboxamide: Contains a carbonyl group (C=O).
-
This compound: Contains a thiocarbonyl group (C=S).
This substitution is far from trivial. The larger atomic radius, lower electronegativity, and higher polarizability of sulfur compared to oxygen alter the electronic and steric properties of the molecule. This can influence:
-
Hydrogen Bonding: The C=S group is a weaker hydrogen bond acceptor than the C=O group.
-
Lipophilicity: Thioamides are generally more lipophilic than their corresponding amides.
-
Chemical Reactivity: The C=S bond is longer and weaker, potentially leading to different metabolic pathways or target interactions.
These fundamental physicochemical differences are the root cause of the divergent biological activities observed between these two classes of compounds.
Comparative Biological Activity: A Data-Driven Overview
While direct, head-to-head comparative studies are sparse, the existing literature on various derivatives of these core structures allows for a robust comparative analysis. Naphthalene-based compounds have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]
Anticancer Activity
The naphthalene ring is a key pharmacophore in many anticancer agents, with mechanisms often involving DNA intercalation, tubulin polymerization inhibition, or enzyme inhibition.[5][6][7] Derivatives of both carboxamide and carbothioamide have shown promise, though their potency can vary significantly depending on the specific cancer cell line and further substitutions on the core structure.
Naphthalene-carboxamide derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. For instance, certain N-substituted naphthalene-1-carboxamides have been designed as reversal agents in multidrug-resistant (MDR) cancer.[8] Other studies have synthesized novel naphthalene carboxamides that exhibit potent DNA photocleaving activity and cytotoxicity against murine leukemia (P388) and human lung cancer (A549) cells.[9] Similarly, naphthalene-substituted triazole spirodienones have shown remarkable cytotoxic activity against breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[10]
While data on this compound itself is less abundant, related thiazole derivatives linked to naphthalene moieties (which incorporate a thioamide-like structure) have shown significant antitumor activity against human breast (MCF-7) and colon (HCT-116) carcinoma cell lines.[11]
Table 1: Comparative Anticancer Activity of Naphthalene-based Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Naphthalene-carboxamide | Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 µM | [6][10] |
| Naphthalene-carboxamide | Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 µM | [6][10] |
| Naphthalene-carboxamide | Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast) | 3.03 µM | [3] |
| Naphthalene-carboxamide | Naphthalene–enamide analog (5f) | Huh-7 (Hepatocellular) | 2.62 µM | [7][12] |
| Naphthalene-thiazole | Thiazole derivative (13) | MCF-7 (Breast) | 1.01 µg/ml | [11] |
| Naphthalene-thiazole | Thiazole derivative (13) | HCT-116 (Colon) | 1.22 µg/ml | [11] |
Note: The data presented is for various derivatives and not the parent compounds. Direct comparison should be made with caution.
The mechanism often involves the induction of apoptosis. For example, some naphthalene derivatives arrest the cell cycle and trigger apoptosis in cancer cells.[6] The planar naphthalene moiety can facilitate intercalation between DNA base pairs, a common mechanism for cytotoxic drugs.[5]
Visualizing a Potential Mechanism: Tubulin Polymerization Inhibition
Many naphthalene-containing compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.
Caption: Inhibition of tubulin polymerization by naphthalene derivatives.
Antimicrobial Activity
Naphthalene derivatives are recognized for their broad-spectrum antimicrobial properties.[2] The substitution of oxygen with sulfur can significantly enhance this activity, particularly against bacteria.
A study on ring-substituted Naphthalene-1-carboxanilides (derivatives of Naphthalene-1-carboxamide) demonstrated significant antimycobacterial activity. Several compounds showed activity against Mycobacterium avium subsp. paratuberculosis that was two-fold higher than the standard drug rifampicin.[13][14][15] Other 2-hydroxynaphthalene-1-carboxanilides have shown potent activity against both sensitive and resistant bacterial isolates, including Staphylococcus aureus.[16]
The antimicrobial potential often stems from the compound's ability to disrupt cell membranes or inhibit essential enzymes. The increased lipophilicity of thioamide derivatives may facilitate their passage through the lipid-rich cell walls of microorganisms like mycobacteria.
Table 2: Antimicrobial Activity of Naphthalene-Carboxamide Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 0.29 µmol/L | [13][17] |
| N-(3-methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | 0.29 µmol/L | [13][17] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl] naphthalene-1-carboxamide | S. aureus (MRSA) | 0.3 µM | [16] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl] naphthalene-1-carboxamide | E. coli | 23.2 µM | [16] |
Note: MIC stands for Minimum Inhibitory Concentration.
While specific MIC data for this compound is limited, the general class of thioamides is well-regarded for its antimicrobial effects, suggesting this would be a fruitful area for further investigation.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and naphthalene derivatives have been explored as potential anti-inflammatory agents.[4] Studies have shown that certain synthetic naphthalene derivatives can inhibit the activation of neutrophils, key cells in the inflammatory response.[18][19] For example, specific derivatives were found to potently inhibit the release of the granule enzyme lysozyme from neutrophils, indicating a strong anti-inflammatory effect.[18] The exact mechanism can vary, but may involve the inhibition of inflammatory signaling pathways or enzymes like cyclooxygenase (COX).
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. Here, we provide detailed methodologies for key assays.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Naphthalene-1-carboxamide and this compound) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[21]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Screening
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23][24]
Objective: To determine the MIC of a compound against bacterial strains.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin can be used for clearer visualization.[22]
Synthesis at a Glance
Both Naphthalene-1-carboxamide and its thio-analogue can be synthesized from a common precursor, 1-naphthoic acid.
-
Naphthalene-1-carboxamide: 1-naphthoic acid can be converted to 1-naphthoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[14] Subsequent reaction of the acyl chloride with ammonia or a primary/secondary amine yields the desired carboxamide.
-
This compound: The corresponding carboxamide can be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to replace the carbonyl oxygen with sulfur, yielding the thioamide.
Conclusion and Future Directions
The substitution of a single oxygen atom with sulfur, transforming Naphthalene-1-carboxamide into this compound, is a powerful strategy in medicinal chemistry. This subtle change significantly alters the molecule's physicochemical properties, leading to distinct biological activity profiles.
-
Naphthalene-1-carboxamide derivatives have shown strong and varied biological activities, particularly as antimycobacterial and anticancer agents, with some compounds demonstrating nanomolar efficacy.[10][13]
-
The corresponding This compound scaffold, while less explored, holds immense potential. The increased lipophilicity and altered electronic character imparted by the sulfur atom are desirable traits for enhancing antimicrobial activity and potentially modulating interactions with anticancer targets.
This comparative guide underscores the importance of isosteric replacement in drug design. Future research should focus on direct, parallel synthesis and evaluation of carboxamide and carbothioamide pairs to eliminate confounding variables from other structural modifications. Such studies will provide a clearer understanding of the structure-activity relationship and pave the way for the rational design of next-generation naphthalene-based therapeutics with enhanced potency and selectivity.
References
- 1. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antitumor and DNA photocleaving activities of novel naphthalene carboxamides: Effects of different thio-heterocyclic rings and aminoalkyl side chains - East China Normal University [pure.ecnu.edu.cn:443]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. actascientific.com [actascientific.com]
- 25. mdpi.com [mdpi.com]
A Researcher's Guide to the Structure-Activity Relationship of Naphthalene-1-carbothioamide Derivatives as Anticancer Agents
In the landscape of medicinal chemistry, the naphthalene scaffold remains a cornerstone for the development of novel therapeutics due to its rigid, lipophilic structure that provides an excellent platform for molecular design.[1] When combined with the versatile thioamide group—a fascinating bioisostere of the amide bond—it gives rise to the Naphthalene-1-carbothioamide core, a scaffold with significant potential in anticancer drug discovery.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound derivatives, with a primary focus on their anticancer properties. We will dissect how specific structural modifications influence cytotoxic potency, drawing on comparative data from key research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the design of next-generation oncology therapeutics.
The Naphthalene-carbothioamide Scaffold: Core Principles of Activity
The fundamental structure of this compound consists of a naphthalene ring linked to a thioamide functional group. The inherent bioactivity of this scaffold is influenced by several factors:
-
Naphthalene Moiety: This bicyclic aromatic system serves as a hydrophobic anchor, facilitating interactions with lipophilic pockets within biological targets. Its extensive π-system is crucial for engaging in π-π stacking and other non-covalent interactions.[3]
-
Thioamide Group (-C(=S)NH-): Replacing the amide oxygen with sulfur significantly alters the molecule's electronic and steric properties. The C=S bond is longer and the sulfur atom is larger and more polarizable than oxygen. This modification can enhance membrane permeability, improve binding affinity through unique chalcogen bonding, and alter the molecule's metabolic stability.[2]
The primary points for structural modification to explore SAR are the nitrogen atom of the thioamide and various positions on the naphthalene ring.
Comparative Analysis: Anticancer Activity of Pyrazoline-Tethered Derivatives
A pivotal study by Jang et al. provides a clear demonstration of the SAR of Naphthalene-carbothioamide derivatives by incorporating them into a 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide skeleton.[4] These compounds were evaluated for their cytotoxicity against HCT116 human colorectal cancer cells, revealing crucial insights into how substitutions on the N-phenyl ring impact anticancer potency.
The mechanism for the most potent compounds was identified as the inhibition of Aurora kinases A and B, crucial regulators of cell division, making them attractive targets for cancer therapy.[4]
Table 1: Comparative Cytotoxicity of Naphthalene-Pyrazoline-Carbothioamide Derivatives [4]
| Compound ID | R-Group (Substitution on N-phenyl ring) | IC₅₀ (μM) against HCT116 cells |
| 4a | H (Unsubstituted) | 0.41 |
| 4b | 2-F | 0.35 |
| 4c | 3-F | 0.48 |
| 4d | 4-F | 0.28 |
| 4e | 4-Cl | 0.32 |
| 4f | 4-Br | 0.33 |
| 4g | 4-I | 0.45 |
| 4h | 4-CH₃ | 0.50 |
| 4i | 4-OCH₃ | 0.72 |
| 4j | 4-CF₃ | 0.40 |
SAR Insights from Experimental Data:
-
Halogen Substitution: The introduction of a halogen at the para-position (R=4-F, 4-Cl, 4-Br) of the N-phenyl ring consistently resulted in the most potent compounds in the series. Compound 4d (4-F) emerged as the most active derivative with an IC₅₀ of 0.28 μM.[4] This suggests that an electron-withdrawing group with moderate size at this position is optimal for activity. The ortho-substituted analog 4b (2-F) also showed high potency, indicating the position is somewhat flexible.[4]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl (4h ) and methoxy (4i ), led to a noticeable decrease in cytotoxic activity compared to the unsubstituted analog 4a .[4] The methoxy derivative 4i was the least potent in the series, highlighting that electron-donating properties on the N-phenyl ring are detrimental to activity.
-
Positional Isomers: Comparing the fluoro-substituted isomers (4b , 4c , 4d ), the para-substituted compound (4d ) was the most potent, followed by the ortho- (4b ) and then the meta- (4c ) substituted compounds. This underscores the importance of the substituent's position in optimizing the interaction with the biological target.[4]
The Thioamide vs. The Amide: A Critical Comparison
To appreciate the contribution of the thioamide moiety, it is instructive to compare its derivatives with their Naphthalene-1-carboxamide (amide) counterparts. Studies on N-aryl-naphthalene-1-carboxanilides have shown promising antimycobacterial activity.[2][5] For instance, derivatives with methoxy, methyl, or fluoro substitutions on the N-phenyl ring showed significant activity against Mycobacterium avium.[6]
While direct anticancer comparisons are sparse in the literature, the unique properties of the thioamide group generally confer several advantages in drug design:
-
Enhanced Lipophilicity: The sulfur atom increases lipophilicity, which can improve cell membrane permeability.[2]
-
Hydrogen Bonding: The thioamide N-H is a better hydrogen bond donor, while the sulfur is a poorer acceptor than the amide oxygen. This can lead to different and potentially stronger interactions within a target's binding site.[2]
-
Metabolic Stability: Thioamides are often more resistant to enzymatic hydrolysis than amides, potentially leading to improved pharmacokinetic profiles.
The superior potency of the thioamide-containing compounds in the Jang et al. study suggests that the specific electronic and steric properties of the thioamide are crucial for effective inhibition of Aurora kinases.[4]
Key Experimental Methodologies
Reproducibility and validation are the cornerstones of scientific integrity. Below are the essential protocols for the synthesis and evaluation of these derivatives.
A. General Synthesis of N-Aryl-Naphthalene-1-carbothioamide
This protocol describes a common method for synthesizing the thioamide scaffold, adapted from procedures for related compounds.[7] The core principle is the reaction of a naphthalene-derived isothiocyanate with an appropriate amine.
Step-by-Step Protocol:
-
Isothiocyanate Formation: A solution of 1-naphthoyl chloride (1 equivalent) in dry acetone is added dropwise to a suspension of potassium thiocyanate (1 equivalent) in acetone. The mixture is heated under reflux for 30-45 minutes to form the intermediate, 1-naphthoyl isothiocyanate.
-
Thioamide Synthesis: After cooling the reaction mixture to room temperature, a solution of the desired substituted aniline (1 equivalent) in acetone is added dropwise.
-
Reaction Completion: The mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Isolation: The reaction mixture is poured into cold water. The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure N-aryl-naphthalene-1-carbothioamide derivative.
B. Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the synthesized naphthalene-carbothioamide derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Future Directions and Conclusion
The structure-activity relationship data for this compound derivatives clearly indicates that this is a promising scaffold for the development of potent anticancer agents. The work on pyrazoline-tethered analogs demonstrates that fine-tuning the electronic properties of the N-aryl substituent is a successful strategy for enhancing cytotoxicity against colorectal cancer cells, likely through the inhibition of Aurora kinases.[4]
Future research should focus on:
-
Exploring Substitutions on the Naphthalene Ring: Systematic modification of the naphthalene core itself could further optimize potency and selectivity.
-
Diverse N-Substituents: Moving beyond simple aryl groups to include aliphatic and heterocyclic moieties on the thioamide nitrogen could unlock new interactions and biological targets.
-
Broader Biological Screening: While anticancer activity is prominent, this scaffold should be evaluated against other therapeutic targets, such as microbial enzymes or protein kinases involved in other diseases.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Abstract
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1][2][3] This guide provides a comprehensive, step-by-step protocol for conducting a comparative in silico docking study, using Naphthalene-1-carbothioamide and its derivatives as a case study. We will delve into the rationale behind experimental choices, from target selection and ligand preparation to the intricacies of docking simulations and result interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for accelerated and more informed drug discovery pipelines.[1][2]
Introduction: The Power of In Silico Drug Discovery
The traditional path of drug discovery is often a long and arduous journey, with high attrition rates and substantial financial investment.[1][2] Computational-aided drug design (CADD) has revolutionized this process by allowing for the rapid screening of vast chemical libraries against specific biological targets.[1][2] At the heart of structure-based drug design (SBDD) lies molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[1][4] This predictive power enables researchers to prioritize compounds for synthesis and in vitro testing, thereby streamlining the entire drug development workflow.[2][3]
Naphthalene-based compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] Specifically, this compound and its analogs present a promising scaffold for the development of novel therapeutic agents. This guide will use this chemical series to illustrate a robust and reproducible in silico docking protocol.
The Scientific Rationale: Why Compare this compound Analogs?
The core principle of lead optimization involves systematically modifying a parent compound to enhance its potency, selectivity, and pharmacokinetic properties. By comparing the docking performance of this compound with a curated set of its derivatives, we can elucidate key structure-activity relationships (SAR). This comparative approach allows us to understand how different functional groups and substitutions on the naphthalene ring influence binding affinity and interactions with the target protein. The insights gained from such a study are invaluable for the rational design of next-generation inhibitors with improved therapeutic potential.
For this guide, we have selected DNA gyrase B as our protein target. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an excellent target for antibacterial agents.[7] The availability of its crystal structure in the Protein Data Bank (PDB ID: 6F86) provides the necessary structural information for our docking simulations.[7]
Experimental Workflow: A Step-by-Step Guide
A successful molecular docking study hinges on a meticulously planned and executed workflow. The following sections provide a detailed protocol, from initial setup to final analysis.
Caption: A high-level overview of the in silico docking workflow.
Essential Software and Tools
To follow this guide, you will need the following freely available software:
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
PyMOL: A molecular visualization system for analyzing docking results.[10][11]
-
Open Babel: A chemical toolbox for converting file formats.[8]
Protocol 1: Protein and Ligand Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input structures.
Protein Preparation (Receptor):
-
Download the Protein Structure: Obtain the crystal structure of DNA gyrase B (PDB ID: 6F86) from the RCSB Protein Data Bank.
-
Clean the PDB File: Open the downloaded PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands or heteroatoms.[12] This is crucial as they can interfere with the docking process.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they play a significant role in forming hydrogen bonds.[12]
-
Assign Kollman Charges: Add Kollman charges to the protein atoms to account for electrostatic interactions.[12]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of this compound and its analogs can be obtained from PubChem or drawn using chemical drawing software and saved in a common format like SDF or MOL2.
-
Energy Minimization: It is good practice to perform energy minimization on the ligand structures using a tool like Open Babel to obtain a low-energy conformation.[8]
-
Convert to PDBQT: Use Open Babel or AutoDock Tools to convert the ligand files to the PDBQT format. This step also assigns Gasteiger charges and defines the rotatable bonds.
Protocol 2: Molecular Docking with AutoDock Vina
With the protein and ligands prepared, we can now proceed with the docking simulation.
Grid Box Generation:
-
Define the Binding Site: In AutoDock Tools, load the prepared protein (PDBQT file). The binding site is the region of the protein where the ligand is expected to bind. If a co-crystallized ligand was present, the grid box can be centered on its location. For this guide, we will define the grid box to encompass the active site of DNA gyrase B.
-
Set Grid Box Dimensions: Adjust the size and center of the grid box to cover the entire binding pocket. A well-defined grid box ensures that the docking algorithm searches for binding poses in the correct region.[12]
-
Save the Grid Parameters: Save the grid parameter file (GPF).
Running the Docking Simulation:
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking settings like exhaustiveness.[9]
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[8][13] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Caption: The core execution flow of an AutoDock Vina simulation.
Data Analysis and Visualization
The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed.
Interpreting the Results
The primary output to consider is the binding affinity , reported in kcal/mol.[4] A more negative value indicates a stronger predicted binding interaction. The output file will also contain the coordinates for multiple predicted binding poses for each ligand.
| Compound | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | [Structure Image] | -7.8 | ASP73, GLY77, ILE78 |
| Analog A (e.g., 4-Chloro) | [Structure Image] | -8.2 | ASP73, GLY77, ILE78, THR165 |
| Analog B (e.g., 2-Methoxy) | [Structure Image] | -7.5 | GLY77, ILE78, PRO79 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.
Visualizing Ligand-Protein Interactions
Visual inspection of the top-ranked binding poses is crucial for understanding the nature of the interactions between the ligand and the protein. PyMOL is an excellent tool for this purpose.[10][11]
Visualization Protocol:
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT file from Vina containing the docked poses.
-
Analyze Interactions: For the best-scoring pose of each ligand, identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the binding pocket.
-
Generate Publication-Quality Images: Use PyMOL's features to create high-quality images that clearly depict the binding mode and key interactions.[10][11]
Trustworthiness and Validation: Ensuring Scientific Rigor
To ensure the reliability of the docking results, it is essential to validate the docking protocol.[14][15][16] A common method is to "re-dock" the co-crystallized ligand (if available) back into the protein's binding site. A successful validation is typically characterized by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[14][17] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative in silico docking study of this compound and its analogs against DNA gyrase B. By systematically evaluating the binding affinities and interaction patterns of a series of related compounds, researchers can gain valuable insights into their structure-activity relationships. These findings can then be used to guide the design of more potent and selective inhibitors. The protocols and best practices outlined herein are intended to serve as a robust starting point for researchers venturing into the exciting field of computational drug discovery.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. longdom.org [longdom.org]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 12. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Naphthalene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selectivity in Drug Development
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While the on-target activity of a drug candidate is the primary goal, its off-target interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology.[1] Naphthalene-1-carbothioamide, a member of the broader class of naphthalene derivatives, presents a scaffold with known biological activities, ranging from anticancer properties to the modulation of key cellular signaling pathways.[2][3] Understanding the cross-reactivity of such compounds is paramount to advancing them through the development pipeline. This guide will explore the methodologies to characterize the selectivity of this compound, using a hypothetical target to illustrate a practical, comparative approach.
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This is a plausible hypothesis given that various naphthalene-based scaffolds have been identified as inhibitors of this pathway, which is a critical regulator of cellular defense against oxidative stress.[4][5]
The Criticality of Cross-Reactivity Studies
Cross-reactivity refers to the ability of a compound to bind to and modulate the activity of targets other than its intended primary target.[6] These off-target interactions can be benign, but they can also lead to adverse drug reactions. Therefore, comprehensive cross-reactivity profiling is a non-negotiable step in preclinical drug development. It allows for:
-
Early identification of potential liabilities: Uncovering off-target activities early can save significant time and resources.
-
Mechanism deconvolution: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its mechanism of action.
-
Prediction of clinical outcomes: A thorough cross-reactivity profile can help in anticipating potential side effects in clinical trials.
Comparative Analysis: this compound vs. Structurally Related Analogs
To contextualize the selectivity of this compound, a comparative analysis against structurally similar compounds is essential. For our hypothetical scenario, we will compare it with two other naphthalene derivatives known to have different biological activities.
Table 1: Comparative Profile of Naphthalene Derivatives
| Compound | Structure | Primary Target (Hypothetical/Known) | Known/Potential Cross-Reactivity |
| This compound | C₁₁H₉NS | Keap1-Nrf2 PPI Inhibitor | To be determined |
| Naphthalene-1,4-dione | C₁₀H₆O₂ | Anticancer agent, potential EGFR inhibitor[7] | Redox cycling, potential for broad off-target effects |
| 1-Naphthol | C₁₀H₈O | Metabolite of naphthalene, linked to cytotoxicity[8] | Broad reactivity with cellular macromolecules |
This comparative approach allows for a nuanced understanding of how subtle structural modifications on the naphthalene scaffold can dramatically alter target specificity and the cross-reactivity landscape.
Experimental Workflows for Assessing Cross-Reactivity
A tiered approach is recommended for efficiently assessing the cross-reactivity of a compound. This typically begins with broad, high-throughput screens and progresses to more focused, mechanism-based assays.
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large panel of receptors, enzymes, and ion channels. This provides a broad overview of potential off-target interactions.
Experimental Protocol: Broad Kinase and GPCR Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Assay Plates: Utilize commercially available kinase and GPCR screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Screening Concentration: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Data Analysis: Identify any targets where the compound exhibits significant inhibition or activation (typically >50% at 10 µM).
Tier 2: Dose-Response and IC50/EC50 Determination
For any "hits" identified in the initial screen, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the half-maximal inhibitory (IC50) or effective (EC50) concentration.
Experimental Protocol: IC50 Determination for an Off-Target Kinase
-
Assay Setup: Use a validated in vitro kinase assay for the identified off-target (e.g., a radiometric, fluorescence, or luminescence-based assay).
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically covering a range from 1 nM to 100 µM.
-
Assay Execution: Perform the kinase assay according to the manufacturer's protocol with the different concentrations of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 3: Cellular and Functional Assays
To understand the physiological relevance of any identified off-target interactions, it is crucial to move from biochemical assays to cell-based functional assays.
Experimental Protocol: Cellular Off-Target Validation
-
Cell Line Selection: Choose a cell line that endogenously expresses the identified off-target.
-
Functional Readout: Select an appropriate functional assay that measures the activity of the off-target in a cellular context (e.g., a reporter gene assay, a second messenger assay, or a cell proliferation assay).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Data Analysis: Measure the functional response and determine the cellular IC50 or EC50.
Below is a Graphviz diagram illustrating this tiered screening workflow.
Caption: A tiered workflow for assessing compound cross-reactivity.
Interpreting the Data: Building a Selectivity Profile
The ultimate goal of these studies is to build a comprehensive selectivity profile for this compound. This involves comparing its potency at the intended target (Keap1-Nrf2 PPI) with its potency at any confirmed off-targets.
Table 2: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Keap1-Nrf2 PPI (On-Target) | TR-FRET | 0.1 | - |
| Kinase X (Off-Target) | Radiometric | 5.2 | 52 |
| GPCR Y (Off-Target) | Calcium Flux | 12.8 | 128 |
| Ion Channel Z (Off-Target) | Electrophysiology | > 50 | > 500 |
A higher selectivity ratio indicates a greater window between the desired on-target activity and potential off-target effects. A generally accepted, though context-dependent, threshold for a sufficient selectivity window is 100-fold.
Mechanistic Insights into Potential Cross-Reactivity
The naphthalene scaffold itself is a bicyclic aromatic hydrocarbon that can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates like epoxides and quinones.[8][9] These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, which can be a source of off-target toxicity.[10][11][12]
The carbothioamide group in this compound may influence its metabolic profile and potential for forming reactive metabolites compared to other naphthalene derivatives.
Below is a conceptual diagram illustrating the potential for both on-target and off-target interactions.
Caption: On-target vs. potential off-target mechanisms.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the cross-reactivity of this compound. By employing a systematic, tiered approach to screening and validation, researchers can build a robust selectivity profile that is essential for informed decision-making in the drug development process. The hypothetical case of targeting the Keap1-Nrf2 PPI illustrates how such a framework can be applied to a specific biological context.
Future studies should focus on in vivo models to confirm the translational relevance of the in vitro cross-reactivity profile. Additionally, advanced proteomics techniques can be employed to identify the full spectrum of protein adducts formed by reactive metabolites of this compound, providing a deeper understanding of its potential for off-target toxicity.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 9. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of proteins adducted by reactive naphthalene metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of covalently bound protein adducts from the cytotoxicant naphthalene in nasal epithelium: species comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Naphthalene-1-carbothioamide and Other Thioamide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thioamide Moiety in Medicinal Chemistry
Thioamides, where a sulfur atom replaces the oxygen in an amide bond, are fascinating isosteres that have garnered significant attention in drug discovery.[1] This single-atom substitution imparts a unique set of physicochemical properties that can profoundly influence a molecule's biological activity, potency, and pharmacokinetic profile.[1][2]
Key differences from their amide counterparts include:
-
Geometry and Bonding: The C=S bond is longer than the C=O bond, and the barrier to C-N bond rotation is higher, leading to reduced conformational flexibility.[3]
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides.[1]
-
Lipophilicity: The presence of sulfur generally increases lipophilicity, which can enhance membrane permeability.
-
Reactivity: Thioamides are more reactive with both nucleophiles and electrophiles and have a greater affinity for certain metals.[3]
These properties have been leveraged in a wide array of therapeutic areas, including the development of anticancer, antimicrobial, and antiviral agents.[1] Thioamide-containing drugs like the antitubercular agent Ethionamide and antithyroid medications such as Methimazole and Propylthiouracil are established clinical examples.[4][5]
This guide will focus on Naphthalene-1-carbothioamide, a compound that combines the well-regarded naphthalene scaffold with the versatile thioamide functional group. We will benchmark its theoretical potential and structural attributes against established thioamide compounds to provide a framework for its evaluation as a novel therapeutic candidate.
Profiling this compound
The naphthalene scaffold is a bicyclic aromatic hydrocarbon prominent in medicinal chemistry for its role in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[6][7] Its rigid structure provides a versatile platform for chemical modification.[8] When combined with a thioamide group, this compound emerges as a compound of interest.
While specific, extensive biological data for this compound is not widely published, we can infer its potential from related structures. For instance, various naphthalene-carboxamide (the oxygen analogue) and pyrazoline-carbothioamide derivatives have demonstrated significant cytotoxic activities against cancer cell lines, with some inhibiting aurora kinases.[8][9] This suggests that the naphthalene-carbothioamide scaffold is a promising starting point for inhibitor design.
Synthesis: The synthesis of this compound can be approached through several established methods for thioamide formation. A common route involves the thionation of the corresponding amide, Naphthalene-1-carboxamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, methods like the Willgerodt-Kindler reaction provide routes to thioamides from aryl-alkyl ketones.[4] A generalized synthesis workflow is depicted below.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides - Georganics [georganics.sk]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to In Vivo Validation of Naphthalene-1-carbothioamide's Anticancer Promise
From the desk of a Senior Application Scientist, this guide navigates the crucial transition from promising in vitro discoveries to robust in vivo validation for Naphthalene-1-carbothioamide and its analogs. We will explore the rationale behind experimental design, compare its potential performance with established alternatives, and provide actionable protocols for researchers in the field of oncology drug development.
The journey of a novel anticancer agent from a laboratory curiosity to a clinical candidate is a rigorous one, paved with the necessity of robust validation at each step. This compound and its derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines in vitro.[1][2][3][4][5] However, the controlled environment of a petri dish can only tell us so much. To truly understand the therapeutic potential of these molecules, we must bridge the gap to in vivo models, which offer a more complex and clinically relevant biological system.[6][7][8] This guide provides a framework for the in vivo validation of this compound's in vitro findings, offering a roadmap for researchers seeking to advance these promising compounds through the preclinical pipeline.
The In Vitro Landscape: A Foundation of Anticancer Activity
Naphthalene-containing compounds have demonstrated a breadth of in vitro anticancer activities. Studies have shown that various derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] For instance, certain pyrazole-thiazol-4-one hybrids containing a naphthalene moiety have exhibited potent antiproliferative actions against breast cancer cell lines such as T-47D and MDA-MB-231, with IC50 values in the nanomolar to low micromolar range.[3] Similarly, naphthalene–enamide analogs have shown outstanding cytotoxic activity against hepatocellular carcinoma cells (Huh-7), surpassing the efficacy of the conventional anticancer agent Doxorubicin in some cases.[2][5]
The proposed mechanisms of action for these compounds are often multifaceted, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cell survival and proliferation.[2][5] For example, some 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs have been identified as inhibitors of Aurora kinases A and B, crucial regulators of cell division.[1]
Table 1: Representative In Vitro Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Reported Mechanism of Action | Reference |
| Pyrazole-thiazol-4-one hybrids | MDA-MB-231 (Breast Cancer) | 0.62 µM | EGFR Inhibition, Apoptosis Induction, G2/M Cell Cycle Arrest | [3] |
| Naphthalene–enamide analogs | Huh-7 (Hepatocellular Carcinoma) | 2.62 µM | Tubulin Beta Polymerization Inhibition | [2][5] |
| Naphthyl-benzimidazole derivatives | A498 (Kidney Cancer) | 0.312 µM | Not specified | [4] |
| Naphthyl-benzimidazole derivatives | HepG2 (Liver Cancer) | 0.078 µM | Not specified | [4] |
While these in vitro results are compelling, they represent the first step. The transition to in vivo models is essential to evaluate factors such as pharmacokinetics, bioavailability, tumor penetration, and potential toxicities, which cannot be adequately assessed in cell culture.[7]
The Imperative of In Vivo Validation: From Bench to Bedside
The translation of in vitro findings to clinical success is notoriously challenging, with a high attrition rate for promising drug candidates.[7] In vivo models provide a critical testing ground to evaluate the efficacy and safety of a compound in a living organism, offering insights that are more predictive of clinical outcomes.[6][8][9] The choice of an appropriate animal model is paramount and depends on the specific research question and the type of cancer being studied.[10][11]
Commonly used models in cancer research include:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted into immunocompromised mice. These models are widely used for initial efficacy screening.[10][12]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[10][11]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers. GEMMs are valuable for studying tumor initiation, progression, and the interaction with the immune system.[10][11]
For the initial in vivo validation of a novel compound like this compound, a CDX model is often the most practical and cost-effective starting point.
A Proposed In Vivo Validation Strategy for a this compound Analog
Let us consider a hypothetical this compound analog, "NaphthoCarb-X," which has demonstrated potent in vitro activity against the A549 human lung adenocarcinoma cell line with an IC50 of 0.5 µM. The following is a detailed protocol for its in vivo validation using a CDX model.
Experimental Workflow
Caption: Proposed experimental workflow for in vivo validation.
Step-by-Step Methodology
1. Animal Model Selection and Husbandry:
-
Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[10]
-
Husbandry: House the mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
-
Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Allow the tumors to grow until they reach a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions twice weekly using digital calipers and calculate the volume using the formula: (Length x Width²)/2.[13]
-
Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve NaphthoCarb-X (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Group 2 (NaphthoCarb-X): Administer NaphthoCarb-X at a predetermined dose (e.g., 20 mg/kg, determined from a prior maximum tolerated dose study), typically via intraperitoneal (i.p.) or oral (p.o.) administration, once daily.
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for lung cancer, such as Cisplatin (e.g., 5 mg/kg, i.p., once weekly), for comparison.
5. Data Collection and Endpoint:
-
Monitor tumor growth and the body weight of the mice twice weekly throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.
-
The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of distress or morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).
Data Analysis and Interpretation
The primary endpoint of the study is Tumor Growth Inhibition (TGI), which can be calculated as:
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Table 2: Hypothetical In Vivo Efficacy of NaphthoCarb-X in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 250 | - | +5 |
| NaphthoCarb-X | 20 mg/kg, daily, p.o. | 740 ± 180 | 60% | -8 |
| Cisplatin | 5 mg/kg, weekly, i.p. | 685 ± 150 | 63% | -15 |
These hypothetical results would suggest that NaphthoCarb-X exhibits significant antitumor activity, comparable to the standard-of-care agent Cisplatin, with potentially a better toxicity profile as indicated by the lower body weight loss.
Mechanistic Insights: Connecting In Vitro and In Vivo Findings
To solidify the validation, it is crucial to demonstrate that the in vivo antitumor activity is mediated by the same mechanism of action observed in vitro.
Caption: Potential signaling pathway targeted by NaphthoCarb-X.
Post-treatment tumor samples can be analyzed to confirm the on-target effects of NaphthoCarb-X. For example, if the proposed mechanism is the inhibition of Aurora kinases, Western blot analysis of tumor lysates could be performed to assess the phosphorylation status of known Aurora kinase substrates. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can further corroborate the in vivo mechanism of action.
Conclusion and Future Directions
The successful in vivo validation of this compound's anticancer properties is a critical milestone in its development journey.[13] This guide provides a comprehensive framework for designing and executing these pivotal studies. Positive results from such in vivo experiments would provide strong evidence to advance these promising compounds into further preclinical development, including more complex orthotopic or genetically engineered mouse models, and ultimately, towards clinical trials. The path from bench to bedside is long and arduous, but with meticulous in vivo validation, we can confidently identify and progress the most promising therapeutic candidates.
References
- 1. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
comparative analysis of the synthetic routes to naphthalene thioamides
For researchers and professionals in drug development and the broader chemical sciences, the synthesis of naphthalene thioamides represents a critical step in the creation of novel compounds with significant biological and material science applications. The thioamide moiety, an isostere of the amide group, imparts unique physicochemical properties, including enhanced metabolic stability and altered hydrogen bonding capabilities, making it a valuable functional group in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to naphthalene thioamides, offering in-depth technical insights and field-proven protocols to aid in the selection of the most appropriate method for a given research objective.
Introduction to Synthetic Strategies
The synthesis of naphthalene thioamides can be broadly categorized into three main approaches: the direct thionation of a pre-existing naphthalene amide, the rearrangement and sulfurization of a naphthyl ketone, and the construction of the thioamide bond via a naphthyl isothiocyanate intermediate. Each of these routes possesses distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and scalability. This guide will delve into the mechanistic underpinnings and practical considerations of each method, providing a clear framework for their comparative evaluation.
Route 1: Thionation of Naphthalene Amides with Lawesson's Reagent
The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amides. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has emerged as a superior thionating agent to phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and generally higher yields.[1]
Mechanistic Rationale
The reaction proceeds through a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of Lawesson's reagent, forming a transient oxathiaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct. The driving force for this reaction is the formation of the strong P=O bond.[1][2]
Diagram 1: Thionation of a Naphthalene Amide with Lawesson's Reagent
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Naphthalene-1-carbothioamide
This guide provides essential, step-by-step procedures for the safe handling and disposal of Naphthalene-1-carbothioamide (CAS No. 20300-10-1). As a compound utilized in specialized research and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified as a hazardous substance due to its inherent toxicity, potential carcinogenicity, and significant environmental risk. The U.S. Environmental Protection Agency (EPA) classifies naphthalene and wastes containing it as hazardous, mandating regulation under the Resource Conservation and Recovery Act (RCRA)[1].
The primary hazards stem from its naphthalene backbone and thioamide functional group. Naphthalene is a suspected carcinogen and is very toxic to aquatic life with long-lasting effects[2]. Therefore, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste[3][4].
Table 1: Hazard Profile of this compound | Hazard Classification | GHS Pictogram | Hazard Statement | Rationale and Implications | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) |
| H302: Harmful if swallowed[5] | Ingestion can cause significant harm. This necessitates strict hygiene protocols and prohibition of eating or drinking in the lab[2]. | | Carcinogenicity |
| H351: Suspected of causing cancer[2] | Long-term or repeated exposure may pose a cancer risk. This mandates handling in controlled environments (e.g., fume hood) and specific labeling of waste containers with "CANCER HAZARD"[6]. | | Environmental Hazard |
| H410: Very toxic to aquatic life with long lasting effects[2] | This compound must be prevented from entering waterways. Sewer disposal is strictly forbidden[3][7]. All spills and contaminated materials must be contained and collected[7]. |
Personal Protective Equipment (PPE) and Safety Protocols
Given the hazard profile, stringent personal protection is non-negotiable. The goal is to create a complete barrier, preventing any route of exposure.
-
Hand Protection : Wear nitrile gloves. Thicker, chemical-resistant gloves are recommended for handling large quantities or for extended periods.
-
Eye Protection : Use chemical safety goggles or a face shield to protect against splashes.[8]
-
Body Protection : A flame-retardant, buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection : All handling of solid this compound or its volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
Waste Segregation and Container Management
Proper segregation is a cornerstone of safe laboratory practice, preventing potentially violent chemical reactions.
-
Incompatible Materials : Store this compound waste away from strong oxidizing agents (e.g., nitric acid, perchlorates). Aromatic hydrocarbons can react vigorously with these materials[2].
-
Waste Streams : Maintain separate, clearly labeled waste containers for different waste types[10]:
-
Solid Waste : For contaminated gloves, weigh boats, pipette tips, and paper towels.
-
Non-Halogenated Solvent Waste : For solutions of the compound in solvents like ethanol, methanol, or acetone.
-
Aqueous Waste : For dilute solutions in buffer or water. Note: Do not dispose of aqueous waste down the drain[3].
-
Protocol for Preparing a Waste Container:
-
Select an Appropriate Container : Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap. The container must be in good condition.[11][12]
-
Affix a Hazardous Waste Label : Before adding any waste, attach a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10][13]
-
Provide Complete Information : On the label, write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas. List all other constituents and their approximate percentages.[10]
-
Add Hazard Warnings : Clearly write "Hazardous Waste" on the container. Additionally, due to the carcinogenicity classification, add a "CANCER HAZARD" warning.[6][14]
Step-by-Step Disposal Procedures
Follow these protocols to ensure all waste streams are handled correctly from the point of generation.
Disposal of Solid Waste
This includes unused or expired solid compounds and any lab materials contaminated during handling.
-
Collection : Place all solid waste, such as contaminated gloves, pipette tips, and absorbent pads, directly into the designated solid hazardous waste container.[6]
-
Container Management : Keep the container securely closed at all times, except when adding waste.[11][12]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
Disposal of Liquid Waste
This applies to any solutions containing this compound.
-
Collection : Using a funnel, carefully pour the liquid waste into the appropriate (aqueous or solvent) liquid hazardous waste container.
-
Avoid Splashing : Pour slowly to prevent splashes and the generation of aerosols.
-
Secure Closure : Tightly seal the container immediately after adding the waste.
-
Storage : Store the container within secondary containment (such as a tub or tray) in the SAA to contain potential leaks.[13]
Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste. For acutely toxic or carcinogenic substances, a triple-rinse procedure is a best practice.[3]
-
First Rinse : Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent must be capable of dissolving the compound.
-
Seal and Agitate : Close the container and agitate it thoroughly to rinse all interior surfaces.
-
Collect Rinsate : Pour the rinse solvent (now called rinsate) into the appropriate liquid hazardous waste container.[3]
-
Repeat : Perform this rinsing procedure two more times for a total of three rinses.
-
Final Disposal of Container : After the triple rinse, deface or remove the original chemical label, and dispose of the container as regular solid waste (e.g., in a broken glass box) or according to your institution's specific guidelines.[3]
On-Site Storage: The Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA, which is an area at or near the point of waste generation.[11][14]
-
Location : The SAA must be within the same room where the waste is generated.[11]
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in total within a single SAA.[3][11]
-
Segregation : Within the SAA, ensure incompatible waste containers are segregated, using distance or separate secondary containment bins.[12]
-
Oversight : The SAA must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[13]
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Spill Procedures
Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Request Pickup : Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 12 months), contact your EHS department to schedule a waste pickup.[11]
-
Professional Handling : EHS personnel or a contracted hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[4][14]
-
Disposal Method : The typical disposal method for organic hazardous waste like this is high-temperature incineration, which ensures complete destruction of the hazardous components.[1]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent others from entering.
-
Assess the Spill : If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Cleanup (for small, manageable spills) :
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., spill pads or chemical absorbent granules).
-
For a solid spill, carefully sweep it up and place it in the solid hazardous waste container. Avoid creating dust.[8]
-
For a liquid spill, cover with absorbent, allow it to soak, then scoop the material into the solid hazardous waste container.
-
Wipe the area with a towel dampened with a suitable solvent, and dispose of the towel as solid hazardous waste.[6]
-
-
Report : Report the incident to your laboratory supervisor and EHS department, as required by your institution.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. pfw.edu [pfw.edu]
- 5. 1-Naphthalenecarbothioamide | CAS#:20300-10-1 | Chemsrc [chemsrc.com]
- 6. static.igem.org [static.igem.org]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. nswai.org [nswai.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. purdue.edu [purdue.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. medlabmag.com [medlabmag.com]
Personal protective equipment for handling Naphthalene-1-carbothioamide
Comprehensive Safety & Handling Guide: Naphthalene-1-carbothioamide
A Senior Application Scientist's Procedural Guide for Laboratory Professionals
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational workflows for the handling and disposal of this compound (CAS No. 20300-10-1). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to deliver immediate, actionable information grounded in established safety science.
Foundational Principle: A Proactive Hazard Assessment
While comprehensive toxicological data for this compound is not extensively published, its chemical structure necessitates a conservative and stringent approach to safety. The molecule contains two key moieties of concern: a naphthalene ring system and a thioamide functional group.
-
Naphthalene Moiety: Naphthalene is a well-characterized bicyclic aromatic hydrocarbon. It is classified as a flammable solid, is harmful if swallowed, is suspected of causing cancer, and is very toxic to aquatic life.[1][2][3] It can cause skin, eye, and respiratory irritation.[4]
-
Thioamide Group: Thioamides are sulfur-containing analogs of amides. While specific toxicity varies, this functional group can be metabolically activated to reactive intermediates, warranting careful handling to prevent absorption or inhalation.
Given these structural alerts and the GHS hazard classifications (GHS07: Harmful/Irritant, GHS08: Health Hazard) associated with this compound, all handling procedures must be designed to minimize any potential for exposure.[5]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 Pictogram[5]; Inferred from Naphthalene (H302).[2][3] |
| Carcinogenicity | Suspected of causing cancer. | GHS08 Pictogram[5]; Inferred from Naphthalene (H351).[1][2][3] |
| Skin/Eye Irritation | May cause skin and eye irritation. | GHS07 Pictogram[5]; Inferred from Naphthalene.[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | Inferred from Naphthalene.[4][6] |
| Flammability | Flammable solid. Dust may form explosive mixtures with air. | Inferred from Naphthalene (H228).[1][2] |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects. | Inferred from Naphthalene (H410).[1][2] |
Core Directive: Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to create a multi-layered defense against exposure. Engineering controls are the first and most critical line of defense, supplemented by a mandatory PPE ensemble.
Primary Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and transfer operations involving this compound powder must be conducted inside a certified chemical fume hood.[4][7] This is non-negotiable. The hood contains airborne particles at the source, preventing inhalation, which is a primary route of exposure.[8][9]
-
Work Surface Protection: Line the work surface within the fume hood with disposable, plastic-backed absorbent paper.[8] This will contain any minor spills and simplify the decontamination process.
Mandatory PPE Ensemble
The following PPE must be worn at all times when handling this compound. This ensemble is designed to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Causality and Rationale |
| Hand Protection | Double Gloving: Inner and outer pair of powder-free nitrile gloves. | Provides robust protection against dermal absorption.[4] Double gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[10] |
| Body Protection | Flame-retardant laboratory coat, fully fastened, worn over full-length pants and closed-toe shoes. | Protects against the flammable solid hazard and prevents skin contact with spilled material.[1][10] Loose or inappropriate clothing is a significant lab hazard.[11] |
| Eye/Face Protection | Chemical splash goggles with a full seal around the eyes. | Standard safety glasses are insufficient. Goggles protect against fine dust particles and potential splashes from all angles.[9][11] |
| Respiratory Protection | Not required if all work is performed in a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 cartridges is mandatory. | The fume hood provides adequate respiratory protection for routine handling.[9] P100 filters are necessary for spill scenarios to protect against inhalation of fine, potentially hazardous particulates.[12] |
Procedural Guidance: Step-by-Step Operational Plans
Adherence to a strict, procedural workflow is critical for safety. The following plans detail the process from preparation through disposal.
Workflow: Safe Handling & Use
This protocol minimizes exposure during routine laboratory operations.
-
Preparation:
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Cover the work surface with disposable bench paper.[8]
-
Prepare two hazardous waste containers in the hood: one for solid chemical waste and one for contaminated disposables (e.g., gloves, wipes).[13]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
-
PPE Donning: Put on protective equipment in the correct order to ensure proper coverage.
Caption: PPE Donning Sequence.
-
Handling:
-
Perform all manipulations of the solid compound deep within the fume hood, at least 6 inches from the sash.[9]
-
Use anti-static tools and weigh paper to minimize dispersal of the fine powder.
-
Keep the primary container closed whenever not in use.
-
-
Decontamination:
-
After handling, decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent.
-
Wipe down the work surface with a damp paper towel, then dispose of the towel and the bench paper into the contaminated disposables waste container.
-
-
PPE Doffing: Remove PPE in the reverse order, taking care not to touch the outside of contaminated items with bare skin. This sequence is critical to prevent self-contamination.
Caption: PPE Doffing and Decontamination Sequence.
Emergency Plan: Spill Response
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Wearing your full PPE, use absorbent pads or dry sand to cover the spill.
-
Carefully sweep the material into a designated solid hazardous waste container.
-
Decontaminate the area and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
EVACUATE the immediate area. Alert all personnel and your laboratory supervisor or safety officer.
-
Prevent entry into the contaminated area.
-
Cleanup should only be performed by trained personnel wearing advanced PPE, including a P100 respirator, chemical-resistant booties, and a disposable gown.
-
Logistical Plan: Waste Disposal
Proper disposal is crucial to protect personnel and the environment.
-
Chemical Waste: All unused this compound and reaction mixtures containing it must be collected in a sealed, clearly labeled hazardous waste container.[13] The label should read "Hazardous Waste: this compound" and include the relevant hazard symbols.
-
Contaminated Solid Waste: All items that have come into contact with the chemical are considered hazardous waste. This includes gloves, weigh paper, bench liners, pipette tips, and cleaning materials.[13] These items must be collected in a separate, sealed, and clearly labeled container. Do not mix with general laboratory trash.[14]
-
Container Management: Follow your institution's guidelines for hazardous waste pickup. Do not overfill containers.
By implementing these rigorous engineering controls, PPE requirements, and procedural workflows, you can handle this compound with a high degree of safety, upholding your commitment to a secure research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. echemi.com [echemi.com]
- 4. groupeveritas.com [groupeveritas.com]
- 5. chemscene.com [chemscene.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. static.igem.org [static.igem.org]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
